molecular formula C17H13ClFNO4 B12420480 Clodinafop Propargyl-13C6

Clodinafop Propargyl-13C6

Katalognummer: B12420480
Molekulargewicht: 355.69 g/mol
InChI-Schlüssel: JBDHZKLJNAIJNC-BESQCVCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Clodinafop Propargyl-13C6 is a useful research compound. Its molecular formula is C17H13ClFNO4 and its molecular weight is 355.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Clodinafop Propargyl-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clodinafop Propargyl-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H13ClFNO4

Molekulargewicht

355.69 g/mol

IUPAC-Name

prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxypropanoate

InChI

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1/i4+1,5+1,6+1,7+1,13+1,14+1

InChI-Schlüssel

JBDHZKLJNAIJNC-BESQCVCCSA-N

Isomerische SMILES

C[C@H](C(=O)OCC#C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OC2=C(C=C(C=N2)Cl)F

Kanonische SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Herkunft des Produkts

United States

Foundational & Exploratory

The Analytical Distinction: A Guide to Clodinafop-propargyl and its Stable Isotope Labeled Analogue, Clodinafop-propargyl-¹³C₆

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The Role of Clodinafop-propargyl in Agriculture

Clodinafop-propargyl is a potent and selective post-emergence herbicide widely utilized in modern agriculture.[1][2] Belonging to the aryloxyphenoxypropionate chemical family, its primary function is the control of annual grass weeds, such as wild oats and ryegrass, in cereal crops like wheat, rye, and triticale.[3][4] The herbicidal activity of Clodinafop-propargyl stems from its role as an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][5] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2][5] By inhibiting ACCase, the herbicide effectively halts the growth of susceptible grass weeds, leading to their eventual death within 10 to 30 days of application.[2] In the environment and within the target plant, the propargyl ester is rapidly hydrolyzed to its biologically active form, clodinafop acid.[6][7]

The commercial product is specifically the R-enantiomer, which is the biologically active isomer, while the S-enantiomer is significantly less effective.[3][8] For regulatory and research purposes, highly accurate and precise quantification of this herbicide in complex matrices such as soil, water, and plant tissues is paramount. This necessity drives the need for advanced analytical methodologies, where the distinction between Clodinafop-propargyl and its isotopically labeled counterpart becomes critically important.

The Core Distinction: Understanding Isotopic Labeling

The fundamental difference between Clodinafop-propargyl and Clodinafop-propargyl-¹³C₆ lies not in their chemical structure or reactivity, but in their atomic composition. Clodinafop-propargyl-¹³C₆ is a stable isotope-labeled (SIL) analogue of the parent molecule. In this specific isotopologue, six carbon atoms (¹²C) within the phenoxy-phenyl ring of the molecule have been replaced with the heavier, non-radioactive carbon isotope, carbon-13 (¹³C).

This substitution is a deliberate and precise modification performed during chemical synthesis.[9] The key consequence of this change is an increase in the molecular weight of the compound by six Daltons. However, because ¹³C is a stable isotope and the modification does not involve breaking or forming new chemical bonds in a reactive sense, the chemical and physical properties of the labeled molecule—such as its polarity, solubility, chromatographic retention time, and ionization efficiency—remain virtually identical to the unlabeled native compound.[10] This principle is the cornerstone of its utility in analytical science.

Visualization of the Structural Difference

The diagram below illustrates the basic structure of Clodinafop-propargyl, indicating the phenyl ring where the six ¹²C atoms are substituted with ¹³C atoms to create the labeled standard.

G cluster_0 Clodinafop-propargyl Structure A Propargyl Ester Group B Propionate Linker A->B C Phenoxy-Phenyl Ring (Site of ¹³C₆ Labeling) B->C D Chlorofluoro-pyridinyl Group C->D

Caption: Molecular structure of Clodinafop-propargyl showing the labeling site.

Quantitative Data Summary

The introduction of six ¹³C atoms results in a predictable and discrete mass shift, which is the key physical differentiator used in mass spectrometry.

PropertyClodinafop-propargylClodinafop-propargyl-¹³C₆Rationale for Difference
Chemical Formula C₁₇H₁₃ClFNO₄¹³C₆C₁₁H₁₃ClFNO₄Substitution of six ¹²C atoms with ¹³C atoms.
Molecular Weight ~349.7 g/mol [1]~355.7 g/mol Increased mass due to six additional neutrons (one per ¹³C atom).
Primary Application Herbicide[1]Internal Standard for Quantitative AnalysisDesigned specifically for use in analytical methods.
Key Distinction Native, unlabeled compound found in formulations and as a residue.Heavier, isotopically enriched version of the native compound.The isotopic label provides a distinct mass signature for detection.

The Scientific Imperative: Why ¹³C₆ Labeling is the Gold Standard

In quantitative analytical chemistry, particularly when using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accuracy and precision.[11] An ideal IS should behave identically to the analyte of interest throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and detection.

Clodinafop-propargyl-¹³C₆ serves as this ideal internal standard for several critical reasons:

  • Co-elution in Chromatography: Because its chemical properties are identical to the unlabeled analyte, the ¹³C₆-labeled standard co-elutes perfectly during liquid chromatography. This ensures that both compounds enter the mass spectrometer's ion source at the exact same time.

  • Correction for Matrix Effects: Complex sample matrices (e.g., soil extracts, plant homogenates) contain numerous co-extracted compounds that can interfere with the ionization of the target analyte in the MS source. This phenomenon, known as matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. Since the SIL internal standard co-elutes and has the same ionization characteristics, it experiences the exact same degree of ion suppression or enhancement as the native analyte. By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively nullified.

  • Compensation for Sample Preparation Variability: Losses can occur at any stage of sample preparation, including extraction, evaporation, and transfer steps. By adding a known concentration of Clodinafop-propargyl-¹³C₆ to the sample at the very beginning of the workflow, any physical loss of the analyte will be mirrored by a proportional loss of the internal standard. The final analyte-to-IS ratio remains constant, thus correcting for these procedural inconsistencies.[11][12]

  • Superiority over Other Labeling: While deuterium (²H) is also used for isotopic labeling, ¹³C-labeled standards are generally considered superior. Deuterium labeling can sometimes lead to a slight shift in chromatographic retention time (the "isotope effect") and, in certain cases, the deuterium atoms can be prone to back-exchange, compromising the standard's integrity.[13] ¹³C labels are chemically robust and do not exhibit these issues, providing greater analytical reliability.[13]

Experimental Protocol: Quantitative Analysis of Clodinafop-propargyl in Wheat Grain using LC-MS/MS with a ¹³C₆ Internal Standard

This protocol describes a validated, self-validating system for the precise quantification of Clodinafop-propargyl residues. The inclusion of the ¹³C₆ internal standard at the outset ensures the trustworthiness of the final reported concentration.

Objective: To determine the concentration of Clodinafop-propargyl in a wheat grain sample.

Methodology: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Homogenization:

    • Weigh 10 g of a representative wheat grain sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of reagent-grade water to the tube to rehydrate the sample for 30 minutes.

  • Internal Standard Spiking (Self-Validation Checkpoint):

    • Add 100 µL of a 1 µg/mL solution of Clodinafop-propargyl-¹³C₆ in acetonitrile to the sample. This results in a final IS concentration of 10 ng/g. Causality: This step is performed first to ensure the IS undergoes all subsequent extraction and cleanup steps alongside the native analyte, allowing it to correct for any procedural losses or matrix effects.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds. Causality: PSA removes organic acids and sugars, C18 removes non-polar interferences, and MgSO₄ removes residual water, resulting in a cleaner extract and reducing matrix effects.[7]

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample Preparation:

    • Transfer 0.5 mL of the cleaned supernatant into an autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 0.5 mL of the initial mobile phase (e.g., 50:50 methanol:water). This ensures compatibility with the LC system.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Methanol with 0.1% formic acid.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and confirmation.

      • Clodinafop-propargyl (Analyte): e.g., m/z 350.0 → 312.0 (quantifier), 350.0 → 182.0 (qualifier)

      • Clodinafop-propargyl-¹³C₆ (IS): e.g., m/z 356.0 → 318.0 (quantifier), 356.0 → 188.0 (qualifier)

  • Quantification:

    • Prepare a calibration curve using standards of unlabeled Clodinafop-propargyl at various concentrations, with each standard containing the same fixed concentration of the ¹³C₆ internal standard.

    • Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

    • Calculate the peak area ratio for the unknown sample and determine its concentration from the calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow of the quantitative analysis protocol.

G cluster_workflow Quantitative Analysis Workflow Sample 1. Wheat Sample Spike 2. Spike with Known Amount of Clodinafop-propargyl-¹³C₆ (IS) Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Cleanup 4. d-SPE Cleanup Extract->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Quant 6. Quantification (Ratio of Analyte to IS) Analysis->Quant

Caption: Workflow for residue analysis using an internal standard.

Conclusion

The distinction between Clodinafop-propargyl and Clodinafop-propargyl-¹³C₆ is a clear demonstration of the power of stable isotope labeling in modern analytical science. While chemically identical in their behavior, the discrete mass difference of the ¹³C₆-labeled analogue provides an essential tool for high-fidelity quantification. For researchers and scientists, understanding this difference is key to appreciating why SIL internal standards are not merely an alternative but are fundamental to generating robust, accurate, and defensible data in residue analysis, environmental monitoring, and pharmacokinetic studies. The use of Clodinafop-propargyl-¹³C₆ transforms a standard analytical method into a self-validating system, ensuring the highest level of scientific integrity.

References

  • Clodinafop-propargyl | C17H13ClFNO4 | CID 92431. PubChem, National Center for Biotechnology Information. [Link]

  • CN105532667A - Clodinafop-propargyl wettable powder and preparation method thereof.
  • Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalaris minor. Journal of Chromatography A. [Link]

  • Clodinafop propargyl (Ref: CGA 184927). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Effect of clodinafop propargyl alone and in combination with other herbicides on growth, yield attributes and. G.K.V. Society. [Link]

  • FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL. Food and Agriculture Organization of the United Nations. [Link]

  • Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalarisminor | Request PDF. ResearchGate. [Link]

  • CN105418494A - Preparation method of clodinafop propargyl.
  • Bio-efficacy of clodinafop propargyl alone and in combination with other herbicides against weed dynamics in wheat (Triticum aes). The Pharma Innovation Journal. [Link]

  • Pesticides Fact Sheet for Clodinafop Propargyl. U.S. Environmental Protection Agency. [Link]

  • Increased foliar activity of clodinafop‐propargyl and/or tribenuron‐methyl by surfactants and their synergistic action. ResearchGate. [Link]

  • CN106748986A - Clodinafop-propargyl synthesis technique.
  • Analysis of Clodinafop-propargyl Herbicide Transport in Soil Profile. ResearchGate. [Link]

  • CLODINAFOP-PROPARGYL Human Health Risk Assessment. Regulations.gov. [Link]

  • Environmental Chemistry Methods: Clodinafop Propargyl; 443991-88. U.S. Environmental Protection Agency. [Link]

  • Dissipation of Clodinafop-Propargyl and Its Metabolite in Wheat Field Ecosystem. SpringerLink. [Link]

  • Clodinafop propargyl (Ref: CGA 184927) - Additional Information. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Freezing stress affects the efficacy of clodinafop-propargyl and 2,4-D plus MCPA on wild oat... National Center for Biotechnology Information. [Link]

  • Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-02. U.S. Environmental Protection Agency. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Royal Society of Chemistry. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • ECM for Clodinafop-propargyl in Soil - MRID 44399188. U.S. Environmental Protection Agency. [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. SciSpace. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Clodinafop-Propargyl Stable Isotope Internal Standards

Introduction

Clodinafop-propargyl is a selective, post-emergence herbicide widely used in cereal crops to control annual grass weeds.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species.[1][2] Given its widespread use, the accurate quantification of clodinafop-propargyl and its principal metabolite, clodinafop acid, in various matrices such as soil, water, and food commodities is of paramount importance for ensuring food safety and monitoring environmental fate.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[4] However, a significant challenge in LC-MS/MS-based quantification is the "matrix effect," where co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5][6] The most effective way to compensate for these effects, as well as for variations in sample preparation and instrument response, is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution assay (SIDA).[7][8][9]

This guide provides a comprehensive technical overview of the core properties of clodinafop-propargyl stable isotope internal standards, their synthesis, characterization, and application in robust analytical methodologies.

Physicochemical Properties of Clodinafop-Propargyl

A thorough understanding of the analyte's properties is fundamental to developing a reliable analytical method.

PropertyValueSource
Chemical Formula C17H13ClFNO4[1]
Molecular Weight 349.74 g/mol [1]
Appearance Colorless crystals or a cream-colored powder.[10][1][10]
Melting Point 48.2-57.1 °C (Technical Grade)[10]
Water Solubility 4.0 mg/L at 25 °C[10]
Solubility in Organic Solvents (at 25 °C) Acetone (880 g/L), Toluene (690 g/L), Ethanol (92 g/L)[10]
Log Kow (Octanol-Water Partition Coefficient) 3.90 at 25 °C[10]
Vapor Pressure 2.40 x 10-8 mm Hg at 25 °C[10]
Stability Relatively stable in acidic media, but hydrolyzes in alkaline conditions.[10][10]

In environmental and biological systems, clodinafop-propargyl is rapidly hydrolyzed to its active form, clodinafop acid.[3] Therefore, analytical methods often need to quantify both the parent ester and the acid metabolite.[3][11]

The Gold Standard: Stable Isotope Dilution Assay (SIDA)

The principle of SIDA is to add a known amount of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical workflow.[8] This SIL-IS is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[8][12]

Because the SIL-IS and the native analyte have virtually identical physicochemical properties, they behave identically during every step of the analysis, including extraction, cleanup, and chromatographic separation.[9] Any loss of the native analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. Similarly, any matrix-induced ionization suppression or enhancement will affect both the analyte and the internal standard to the same extent.[8][13]

The mass spectrometer distinguishes between the native analyte and the SIL-IS based on their mass difference. Quantification is then based on the ratio of the response of the native analyte to that of the SIL-IS.[8] This ratio remains constant regardless of analyte loss or matrix effects, thus ensuring highly accurate and precise quantification.[7][14]

Principle of Stable Isotope Dilution Assay (SIDA).

Core Properties of a Clodinafop-Propargyl Stable Isotope Internal Standard

An ideal SIL-IS for clodinafop-propargyl should possess the following characteristics:

  • Choice of Isotope and Labeling Position:

    • ¹³C is generally preferred over ²H (deuterium) as it is less likely to be lost during metabolism or sample preparation and does not typically cause a significant chromatographic shift.[12]

    • The label should be in a stable position within the molecule, away from sites of potential metabolic attack or chemical reaction. For clodinafop-propargyl, labeling the phenyl ring or another core part of the structure with several ¹³C atoms is a robust strategy.

  • Isotopic Enrichment: The isotopic purity should be as high as possible (ideally >99%) to minimize the contribution of the unlabeled analyte in the internal standard solution.

  • Chemical Purity: The chemical purity of the SIL-IS should also be high (>98%) to ensure that the measured response is not due to impurities.

  • Mass Shift: The mass difference between the native analyte and the SIL-IS should be sufficient (typically ≥ 3 Da) to prevent isotopic crosstalk, where the isotopic cluster of the native analyte overlaps with the mass of the internal standard.

Synthesis and Characterization of a Clodinafop-Propargyl SIL-IS

The synthesis of a ¹³C-labeled clodinafop-propargyl would likely involve the use of ¹³C-labeled precursors in a synthetic route similar to that of the unlabeled compound.[15] For example, a ¹³C-labeled hydroquinone could be a starting material.[15][16]

General Synthetic Approach:

  • Preparation of a ¹³C-labeled precursor: This is the most critical and often the most expensive step. For example, starting with a commercially available ¹³C₆-phenol.

  • Multi-step synthesis: Following a published or proprietary synthetic pathway to build the final clodinafop-propargyl molecule, incorporating the labeled precursor.[15]

Characterization:

Once synthesized, the SIL-IS must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques for this are:

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the stable isotope label.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Application in a Validated LC-MS/MS Workflow

The following is a generalized protocol for the quantification of clodinafop-propargyl in a complex matrix, such as soil, using a SIL-IS.

Experimental Protocol
  • Sample Weighing: Weigh a representative portion of the homogenized sample (e.g., 10 g of soil) into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the clodinafop-propargyl SIL-IS solution in a suitable solvent (e.g., acetonitrile) to the sample. The amount added should result in a concentration similar to the expected analyte concentration in the sample.

  • Extraction: Add an appropriate extraction solvent (e.g., acetonitrile with 1% acetic acid) to the sample. Vortex vigorously and then sonicate to ensure efficient extraction.[17]

  • Cleanup (e.g., QuEChERS or SPE): Centrifuge the sample and take an aliquot of the supernatant. A cleanup step, such as dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents, may be necessary to remove matrix interferences.

  • Final Preparation: Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/water).

  • LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system.

Workflow Sample 1. Weigh Sample Spike 2. Spike with SIL-IS Sample->Spike Extract 3. Add Extraction Solvent & Vortex/Sonicate Spike->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Cleanup 5. d-SPE Cleanup Centrifuge->Cleanup Evaporate 6. Evaporate & Reconstitute Cleanup->Evaporate Analyze 7. LC-MS/MS Analysis Evaporate->Analyze

Analytical workflow for clodinafop-propargyl analysis.

LC-MS/MS Parameters
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for clodinafop-propargyl.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clodinafop-propargyl350.1312.1
Clodinafop-propargyl-¹³C₆356.1318.1
Clodinafop Acid312.1268.1
Clodinafop Acid-¹³C₆318.1274.1

Note: These are hypothetical transitions for a ¹³C₆-labeled standard and would need to be empirically determined.

Method Validation

A method utilizing a SIL-IS must be validated according to established guidelines, such as those from SANTE (SANTE/11312/2021), to ensure its performance is fit for purpose.[18] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards prepared in a representative blank matrix. The response ratio (analyte/IS) should be linear over the expected concentration range.

  • Accuracy (Recovery): Determined by spiking a blank matrix with known concentrations of the analyte and quantifying it against a calibration curve. For pesticide residue analysis, mean recoveries are typically expected to be within 70-120%.[18]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSDs should generally be ≤20%.[18]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effects: Although the SIL-IS compensates for matrix effects, it is good practice to evaluate the extent of ion suppression or enhancement by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a pure solvent standard.[19]

Conclusion

The use of a stable isotope-labeled internal standard is the most robust and reliable approach for the quantitative analysis of clodinafop-propargyl and its metabolites in complex matrices.[12][20] By co-eluting with the native analyte and exhibiting identical behavior during sample preparation and analysis, the SIL-IS effectively compensates for matrix effects and procedural losses, leading to highly accurate and precise data.[9] While the initial cost of synthesizing or purchasing a SIL-IS can be high, the significant improvement in data quality and the reduction in the need for extensive sample cleanup or matrix-matched calibrants often justify the investment for high-stakes applications in food safety and environmental monitoring.[21]

References
  • Sharma, N., et al. (2016). Persistence and dissipation of clodinafop-propargyl in wheat and soil. Asian Journal of Chemistry, 28(7), 1493-1498.
  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Google Patents. (2017). CN106748986A - Clodinafop-propargyl synthesis technique.
  • Food and Agriculture Organization of the United Nations. FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CLODINAFOP-PROPARGYL. [Link]

  • Kashanian, S., et al. (2008). In Vitro Study of DNA Interaction With Clodinafop-Propargyl Herbicide. DNA and Cell Biology, 27(10), 581-586. [Link]

  • United States Environmental Protection Agency. Environmental Chemistry Methods: Clodinafop Propargyl; 443991-88.
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  • PubChem. Clodinafop-propargyl. [Link]

  • Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. [Link]

  • United States Environmental Protection Agency. Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-02.
  • Takatori, S., et al. (2017). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of the Food Hygienic Society of Japan, 58(2), 80-87. [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE 11312/2021).
  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]

  • Zand, E., et al. (2019). Freezing stress affects the efficacy of clodinafop-propargyl and 2,4-D plus MCPA on wild oat (Avena ludoviciana Durieu) and turnipweed [Rapistrum rugosum (L.) All.] in wheat (Triticum aestivum L.). PLoS ONE, 14(11), e0225058. [Link]

  • Singh, S., et al. (2016). Standardization of dose and time of application of clodinafop-propargyl to manage weeds in wheat. Annals of Agricultural Research, 37(4), 438-442.
  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?
  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie. Stable Isotope Dilution Assay. [Link]

  • Roy, S., & Singh, S. B. (2005). Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalarisminor. Journal of Environmental Science and Health, Part B, 40(1), 59-68.
  • European Union Reference Laboratories for Residues of Pesticides. DG-SANTE Guidance Documents. [Link]

  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 882-899. [Link]

  • ResearchGate. (2017). Propofol (isotopically labeled with 13C) synthesis. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

  • Ilg, A., et al. (2011). The Power of Stable Isotope Dilution Assays in Brewing. Journal of the Institute of Brewing, 117(2), 146-157.
  • Singh, S., et al. (2012). Evaluation of bioefficacy of clodinafop-propargyl + metsulfuron-methyl against weeds in wheat. Indian Journal of Weed Science, 44(2), 85-88.
  • ResearchGate. Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. [Link]

  • ResearchGate. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. [Link]

  • United States Environmental Protection Agency. Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-01.
  • Restek. New Isotopically Labeled Pesticide Residue Internal Standards From Restek. [Link]

  • Environmental Science. Stable Isotope Dilution: Significance and symbolism. [Link]

  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • ACS Publications. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • JOINT FAO/WHO FOOD STANDARDS PROGRAMME. (2023). Agenda Item 12 CX/PR 23/54/14.
  • Aliverdi, A., & Zand, E. (2009). Increased foliar activity of clodinafop‐propargyl and/or tribenuron‐methyl by surfactants and their synergistic action on wild oat (Avena ludoviciana) and wild mustard (Sinapis arvensis). Weed Biology and Management, 9(4), 291-298.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Wikipedia. Isotope dilution. [Link]

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  • Chromtech. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]

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Technical Guide: High-Fidelity Herbicide Residue Analysis Using ¹³C₆-Labeled Clodinafop Propargyl

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Isotope Dilution Mass Spectrometry

Executive Summary

The accurate quantification of herbicide residues in environmental and agricultural matrices is a cornerstone of regulatory compliance and public safety. Clodinafop propargyl, a widely used post-emergence graminicide, requires highly sensitive and specific analytical methods to detect its residues at trace levels. This technical guide provides an in-depth methodology for the analysis of clodinafop propargyl and its primary metabolite, clodinafop acid, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The core of this guide is the application of a stable, isotopically labeled internal standard, Clodinafop-propargyl-(phenoxy-¹³C₆) , to achieve unparalleled accuracy and precision through the principles of Isotope Dilution Mass Spectrometry (IDMS). We will explore the rationale behind experimental choices, from sample preparation to data analysis, and provide detailed, field-proven protocols for researchers and analytical scientists.

The Analytical Imperative: Overcoming Matrix Effects in Residue Analysis

Clodinafop propargyl is effective for controlling annual grasses in cereal crops like wheat.[1][2] However, its presence and the subsequent degradation to its biologically active form, clodinafop acid, must be monitored to ensure they do not exceed established Maximum Residue Limits (MRLs).[3] The analysis of these compounds at trace levels is complicated by the inherent complexity of sample matrices such as soil, wheat grains, and straw.[4]

When using sensitive techniques like LC-MS/MS, components of the sample matrix can co-elute with the target analyte, leading to a phenomenon known as "matrix effects." These effects can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to significant inaccuracies in quantification.[5] External calibration methods are often insufficient to correct for these sample-specific variations. This is where the utility of a stable isotope-labeled internal standard (SIL-IS) becomes indispensable.

The Gold Standard: Isotope Dilution and the ¹³C Advantage

Isotope Dilution Mass Spectrometry (IDMS) is the definitive technique for quantitative analysis. It relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical workflow.[6] This SIL-IS serves as a perfect proxy for the native analyte.

Why is ¹³C₆-Clodinafop Propargyl the Ideal Internal Standard?

The choice of isotope is critical. While deuterium (²H or D) labeled standards are common, they can sometimes exhibit chromatographic shifts relative to the native compound and, in rare cases, undergo back-exchange.[5] Carbon-13 (¹³C) labeled standards, however, are considered the gold standard for several reasons:

  • Identical Physicochemical Properties: ¹³C-labeled compounds have virtually identical extraction efficiencies, chromatographic retention times, and ionization responses to their native counterparts. They behave as one during sample preparation and analysis until they enter the mass spectrometer.

  • Chemical Stability: The ¹³C isotope is perfectly stable and does not suffer from the potential for isotopic exchange during sample extraction or storage.

  • Clear Mass Differentiation: The mass spectrometer easily distinguishes the native analyte from the SIL-IS based on their mass-to-charge (m/z) ratio. The +6 mass unit difference in ¹³C₆-Clodinafop propargyl provides a clean, unambiguous separation from the native compound's isotopic cluster.

By adding ¹³C₆-Clodinafop propargyl at the outset, any loss of analyte during extraction, cleanup, or derivatization, as well as any ionization suppression or enhancement, will affect the standard and the analyte identically. The final measurement is based on the ratio of the native analyte signal to the SIL-IS signal, which remains constant and corrects for these variations, yielding a highly accurate and precise result.

Characterization of ¹³C₆-Clodinafop Propargyl

The internal standard discussed in this guide is specifically labeled on the six carbons of the phenoxy ring. This position is stable and unlikely to be lost during metabolic degradation to the clodinafop acid, making it an excellent choice for monitoring both the parent compound and its key metabolite.

PropertyClodinafop Propargyl (Native)Clodinafop-propargyl-(phenoxy-¹³C₆)
Chemical Formula C₁₇H₁₃ClFNO₄¹³C₆C₁₁H₁₃ClFNO₄
Molecular Weight 349.74 g/mol 355.70 g/mol
Mass Shift N/AM+6
Isotopic Purity N/A≥98 atom % ¹³C
Chemical Purity ≥98% (CP)≥98% (CP)
Table 1: Key physicochemical properties of native and ¹³C₆-labeled Clodinafop propargyl.

Core Methodology: A Validated LC-MS/MS Workflow

This section details a comprehensive protocol for the analysis of clodinafop propargyl residues in a challenging matrix like wheat grain. The workflow is designed to be robust and compliant with international standards such as the SANTE/11312/2021 guidelines.[7][8]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample (e.g., 5g Wheat Flour) Spike 2. Fortification (Add known amount of ¹³C₆-IS) Sample->Spike Extraction 3. Extraction (Acetonitrile + Water) Spike->Extraction Salts 4. Partitioning (QuEChERS Salts) Extraction->Salts Centrifuge1 5. Centrifugation Salts->Centrifuge1 Cleanup 6. d-SPE Cleanup (PSA / C18) Centrifuge1->Cleanup Centrifuge2 7. Centrifugation Cleanup->Centrifuge2 FinalExtract 8. Final Extract (Solvent Exchange/Reconstitution) Centrifuge2->FinalExtract LCMS 9. LC-MS/MS Analysis FinalExtract->LCMS Quant 10. Quantification (Peak Area Ratio) LCMS->Quant Report 11. Final Report (Concentration in mg/kg) Quant->Report

Analytical workflow for residue analysis using IDMS.
Step-by-Step Protocol: Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from food matrices.[9]

  • Sample Homogenization : Weigh 5.0 ± 0.1 g of a representative, homogenized wheat flour sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Fortification : (This is the most critical step for IDMS) . Add a precise volume (e.g., 100 µL) of the ¹³C₆-Clodinafop propargyl working solution (e.g., at 1 µg/mL) directly onto the sample. This addition ensures the SIL-IS is subjected to the exact same experimental conditions as the native analyte.

  • Hydration & Extraction : Add 10 mL of reagent-grade water to the tube and vortex for 30 seconds to hydrate the sample. Add 10 mL of acetonitrile (ACN) and shake vigorously for 1 minute.

  • Salting-Out Partitioning : Add a QuEChERS salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate). Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.

  • Centrifugation : Centrifuge the tube at ≥3000 RCF for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer a 6 mL aliquot of the upper ACN layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). PSA removes organic acids and other polar interferences.

  • Final Centrifugation : Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 RCF for 5 minutes.

  • Final Extract Preparation : Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol). This "solvent exchange" step ensures compatibility with the reverse-phase LC system and improves chromatographic peak shape.

Step-by-Step Protocol: LC-MS/MS Instrumental Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode (ESI+).

ParameterRecommended SettingRationale
Analytical Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately nonpolar compounds like clodinafop propargyl.[4]
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium FormatePromotes protonation for ESI+ and improves peak shape.
Mobile Phase B Methanol + 0.1% Formic Acid + 5 mM Ammonium FormateStrong organic solvent for elution.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Gradient 20% B to 95% B over 8 min, hold for 2 min, re-equilibrateA standard gradient for separating a range of pesticides.
Injection Volume 5 µLBalances sensitivity with potential matrix loading.
Column Temperature 40 °CEnsures reproducible retention times.
Table 2: Example Liquid Chromatography (LC) Conditions.

Mass Spectrometry and MRM Transitions: For confident identification and quantification, at least two MRM transitions are monitored for each analyte: a primary "quantifier" ion and a secondary "qualifier" ion.[10] The ratio of these two transitions must be consistent between the sample and a known standard.

G cluster_source cluster_ms Triple Quadrupole Mass Spectrometer ESI Analyte + ¹³C₆-IS (Co-eluting from LC) Q1 Q1: Precursor Ion Isolation Select m/z 350 (Analyte) Select m/z 356 (¹³C₆-IS) ESI->Q1 Q2 q2: Collision Cell (CID) Fragment Precursor Ions Q1->Q2 Q3 Q3: Product Ion Selection Select m/z 238, 266 (Analyte) Select m/z 244, 272 (¹³C₆-IS) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector

Schematic of MRM analysis for Clodinafop and its ¹³C₆-IS.
AnalytePrecursor Ion [M+H]⁺Product Ion (m/z)TypeRationale / Putative Fragment
Clodinafop Propargyl 350.0311.0QuantifierLoss of propargyl group (-C₃H₃)
266.0QualifierFurther loss of carboxyl group (-COOH)
¹³C₆-Clodinafop Propargyl 356.0317.0QuantifierLoss of propargyl group (-C₃H₃), label retained
272.0QualifierFurther loss of carboxyl group, label retained
Clodinafop Acid 312.0266.0QuantifierLoss of carboxyl group (-COOH)
238.0QualifierLoss of propionic acid moiety[11]
¹³C₆-Clodinafop Acid 318.0272.0QuantifierLoss of carboxyl group (-COOH), label retained
244.0QualifierLoss of propionic acid moiety, label retained
Table 3: Example MRM transitions for analysis. Note: These transitions, particularly for the parent ester, are proposed based on common fragmentation patterns and require empirical optimization of collision energies on the specific instrument used.[11][12]

Data Analysis, Validation, and Quality Control

Adherence to strict quality control and validation protocols is essential for producing legally defensible data and is a requirement for laboratories accredited under ISO/IEC 17025.[13][14]

Quantification

Quantification is performed by generating a calibration curve using matrix-matched standards. These standards are prepared in a blank matrix extract that has undergone the full sample preparation procedure. Each calibrant is fortified with the exact same amount of ¹³C₆-Clodinafop propargyl as the unknown samples. The curve plots the peak area ratio (Area of Native Analyte / Area of ¹³C₆-IS) against the known concentration of the native analyte. The concentration in an unknown sample is then calculated from its measured peak area ratio using the regression equation from the calibration curve.

Method Validation

The analytical method must be validated to demonstrate it is fit for purpose.[15][16] Key performance parameters are assessed according to guidelines like SANTE 11312/2021.[7][8][17]

ParameterAcceptance CriterionPurpose
Linearity Coefficient of determination (r²) ≥ 0.99Demonstrates a proportional response across a range of concentrations.
Accuracy (Recovery) Mean recovery within 70-120%Measures the agreement between the measured value and the true value. Assessed by spiking blank matrix at various levels (e.g., LOQ and 10x LOQ).
Precision (RSD) Repeatability RSDr ≤ 20%Measures the closeness of agreement between replicate measurements on the same sample.[17]
Limit of Quantitation (LOQ) The lowest validated spike level meeting accuracy and precision criteria.The minimum concentration that can be reliably quantified.
Selectivity No significant interfering peaks at the retention time of the analytes in blank samples.Ensures the method is measuring only the target analytes.
Table 4: Typical validation acceptance criteria based on SANTE guidelines.[7][17]

The use of ¹³C₆-Clodinafop propargyl provides a self-validating system for every sample. By monitoring the absolute response of the internal standard, analysts can flag samples where excessive matrix suppression or a catastrophic failure in the extraction process may have occurred, adding an extra layer of confidence to the results.

Conclusion: Achieving Certainty in Herbicide Analysis

The Isotope Dilution Mass Spectrometry method detailed in this guide, centered on the use of ¹³C₆-Clodinafop propargyl , represents the pinnacle of analytical rigor for herbicide residue testing. This approach directly addresses the primary sources of analytical error—recovery loss and matrix effects—by incorporating a chemically ideal internal standard into the sample from the outset. By following this validated workflow, laboratories can produce highly accurate, precise, and defensible data that meets the stringent demands of regulatory bodies and ensures consumer safety. This methodology transforms a complex analytical challenge into a robust, reliable, and trustworthy routine.

References

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • PubMed. (n.d.). Dissipation of clodinafop-propargyl and its metabolite in wheat field ecosystem. [Link]

  • ResearchGate. (2012). Dissipation of Clodinafop-Propargyl and Its Metabolite in Wheat Field Ecosystem. [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]

  • ResearchGate. (2004). Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalarisminor. [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-02. [Link]

  • ResearchGate. (2022). Liquid Chromatography Tandem Mass Spectrometry after the QuEChERS Method for Determining 20 Herbicide Residues in Wheat and Flour. [Link]

  • AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. [Link]

  • EURL-Pesticides.eu. (2007). Analysis of Acidic Pesticides in Wheat Flour Samples by LC-MS(/MS) using the QuEChERS Method. [Link]

  • NATA. (2012). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • EURL-Pesticides.eu. (2024). DG-SANTE Guidance Documents. [Link]

  • Eurachem. (2022). Method validation - overview of accreditation requirements. [Link]

  • Waters Corporation. (n.d.). Determination of Pesticide Residues in Wheat Flour and Cucumber After Extraction With QuEChERS and Clean-up With Oasis™ PRiME HLB SPE. [Link]

  • Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-01. [Link]

  • Journal of Environmental Science and Health. (2010). Determination ofTerminal Residue ofClodinafop propargyl in Soil, Wheat Grains and Straw. [Link]

  • University of Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • European Commission Food Safety. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. [Link]

  • AAFCO. (n.d.). Validation and Verification of Analytical Methods. [Link]

  • Agilent Technologies. (n.d.). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. [Link]

  • EU Regulation. (n.d.). IMPLEMENTATION OF ISO/CEI 17025:2017 FOR CAPRIPOX DIAGNOSTICS. [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Google Patents. (n.d.). CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • National Referral Laboratory for Pesticide Residues. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. [Link]

Sources

Advanced Identification of Clodinafop-Propargyl Metabolites via 13C-Stable Isotope Labeling and LC-HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a high-precision workflow for identifying metabolites of the herbicide Clodinafop-propargyl (CGA 184927) using


C-stable isotope labeling  coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Unlike traditional 

C radiolabeling, which tracks total radioactivity but lacks structural specificity,

C labeling allows for definitive structural elucidation via mass spectral shift analysis. This protocol focuses on tracking the hydrolysis of the propargyl ester to the bioactive acid (CGA 193469) and subsequent degradation into pyridinyl moieties, providing a robust framework for regulatory submission and environmental fate modeling.

Strategic Rationale: The C Advantage

In metabolic studies, distinguishing exogenous drug-derived metabolites from endogenous matrix interferences is the primary challenge. Clodinafop-propargyl (CfP) metabolizes rapidly in soil and plant systems, often with half-lives (


) of less than one day, creating transient intermediates that are difficult to capture.[1]

Why


C-Isotopologues? 
  • Mass Shift Filtering: By using a 1:1 mixture of unlabeled (

    
    C) and labeled (
    
    
    
    C) parent compound, metabolites appear as "twin peaks" in the mass spectrum separated by a specific mass difference (
    
    
    ). This effectively eliminates false positives from the complex biological matrix.
  • Structural Diagnosis: The location of the isotope label acts as a tracer. If the label is on the propargyl group, only metabolites retaining that moiety (or the free propargyl alcohol) will show the shift. If on the phenyl ring, the core herbicide skeleton is tracked.

  • Safety & Efficiency: Eliminates the radioactive waste disposal and safety constraints associated with

    
    C, allowing for higher throughput analysis in standard analytical labs.
    

Chemical Basis & Isotope Labeling Strategy

To fully map the metabolic pathway, a Dual-Labeling Strategy is recommended to track both the leaving group and the core scaffold.

Target Labeling Sites
  • Label A (Core Scaffold): [Phenyl-U-

    
    C
    
    
    
    ]-Clodinafop-propargyl.
    • Purpose: Tracks the bioactive acid metabolite (CGA 193469) and downstream hydroxylation products.

    • Mass Shift: +6.0201 Da.

  • Label B (Leaving Group): [Propargyl-1,2,3-

    
    C
    
    
    
    ]-Clodinafop-propargyl.
    • Purpose: Tracks the fate of the propargyl alcohol moiety, which is often mineralized or conjugated.

    • Mass Shift: +3.0100 Da.

Metabolic Logic

The primary metabolic event is the hydrolysis of the ester bond.



  • Label A will remain on the Clodinafop Acid .

  • Label B will be lost from the acid but found in Propargyl Alcohol and its glutathione conjugates.

Experimental Methodology

Reagents and Standards
  • Reference Standards: Clodinafop-propargyl (>98% purity), Clodinafop acid (CGA 193469), 5-chloro-3-fluoro-2-hydroxypyridine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Wheat forage (for plant metabolism) or Silt Loam (for soil metabolism).

Incubation Protocol (Soil Microcosm)
  • Dosing: Treat 50g of sieved soil (40% MWHC) with the [Phenyl-

    
    C
    
    
    
    ]-CfP solution to achieve a concentration of 0.5 mg/kg.
    • Control: Treat separate samples with non-labeled CfP.

    • Twin-Tag: Treat separate samples with a 1:1 molar mix of

      
      C and 
      
      
      
      C compounds.
  • Incubation: Maintain at 20°C in dark conditions.

  • Sampling Points: T=0, 6h, 12h, 1d, 3d, 7d, 14d. (Rapid sampling is critical due to fast hydrolysis).

Extraction Workflow (QuEChERS Modified)
  • Homogenization: Add 10 mL ACN:Water (80:20, v/v) acidified with 0.1% Formic Acid to 5g sample.

  • Agitation: Vortex for 1 min, then shake for 30 min at 250 rpm.

  • Partitioning: Add 4g MgSO

    
     and 1g NaCl. Shake vigorously and centrifuge at 4000 rpm for 5 min.
    
  • Cleanup: Transfer supernatant to a dSPE tube (PSA + C18) to remove lipids and pigments.

  • Reconstitution: Evaporate 1 mL of extract to dryness under

    
     and reconstitute in 90:10 Water:ACN.
    
LC-HRMS Analytical Conditions
  • Instrument: Q-Exactive Orbitrap or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (12 min) 
    
    
    
    Hold (3 min).
  • Ionization: Electrospray Ionization (ESI) in Positive (parent) and Negative (acid metabolite) modes.

    • Note: Clodinafop acid ionizes strongly in ESI(-) mode as

      
      .
      

Data Analysis & Interpretation

The "Twin Ion" Filter

When analyzing the 1:1 mixture samples, apply a data processing filter to search for co-eluting peaks with a specific mass difference.

  • Target: Pairs with

    
     (for phenyl label).
    
  • Intensity Ratio: 1:1 (

    
     10%).
    
Metabolite Identification Logic
CompoundFormulaESI ModeTheoretical m/z (

C)
Theoretical m/z (

C

)
Shift
Parent (CfP) C

H

ClFNO

(+)

350.0590356.0791+6.02
Clodinafop Acid (CFA) C

H

ClFNO

(-)

310.0288316.0489+6.02
Hydroxylated CFA C

H

ClFNO

(-)

326.0237332.0438+6.02
Pyridinol Metabolite C

H

ClFNO
(+)

147.9960147.99600.00 *

*Note: The Pyridinol metabolite (5-chloro-3-fluoro-2-hydroxypyridine) does NOT contain the phenyl ring. It will NOT show the mass shift if the label is on the phenoxy ring. This absence of shift confirms the cleavage of the ether bond.

Pathway Visualization

The following diagram illustrates the degradation pathway and the tracking logic using the


C-Phenyl label.

ClodinafopMetabolism cluster_legend Detection Logic (Phenyl-13C6) Parent Clodinafop-propargyl (CfP) [M+H]+: 350.06 (Contains 13C Label) Acid Clodinafop Acid (CGA 193469) [M-H]-: 310.03 (Retains 13C Label) Parent->Acid Rapid Hydrolysis (Soil/Plant) Propargyl Propargyl Alcohol (Label Lost) Parent->Propargyl Leaving Group HydroxyAcid Hydroxylated CFA [M-H]-: 326.02 (Retains 13C Label) Acid->HydroxyAcid Oxidation (P450) Pyridinol Pyridinol Metabolite (Ether Cleavage) (Label Lost if Phenyl-labeled) Acid->Pyridinol Ether Cleavage Bound Bound Residues / CO2 Acid->Bound Mineralization Pyridinol->Bound Legend1 Green: Mass Shift Observed (+6 Da) Legend2 Red: No Mass Shift (Label Lost)

Figure 1: Metabolic pathway of Clodinafop-propargyl showing the fate of the


C-Phenyl label. Green nodes indicate metabolites detectable via mass shift; Red nodes indicate loss of the labeled moiety.

Experimental Workflow Diagram

Workflow Start Start: 13C-CfP Synthesis Incubation Incubation (Soil/Plant) T=0 to 14d Start->Incubation Extraction Extraction (Acidified ACN/Water) QuEChERS Incubation->Extraction Analysis LC-HRMS Analysis (Full Scan + ddMS2) Extraction->Analysis Processing Data Processing (Twin Peak Filter) Analysis->Processing ID Metabolite ID (Structure Elucidation) Processing->ID

Figure 2: Step-by-step experimental workflow for


C-assisted metabolite identification.

Results & Case Study Examples

In a typical wheat metabolism study using this protocol, the following distribution is expected:

  • T=0 hours: 95% Parent (CfP).

  • T=24 hours: >80% conversion to Clodinafop Acid (CFA) . The

    
    C-CFA peak will show a distinct +6.02 Da shift in negative ion mode.
    
  • T=7 days: Appearance of Hydroxylated CFA (approx. 5-10%). This confirms Phase I metabolism (oxidation) occurring on the phenyl ring.

  • Propargyl Fate: If using the Propargyl-

    
    C label, signals for propargyl alcohol are rarely seen directly due to volatility and rapid conversion to 2-propynoic acid and glutathione conjugates.
    
Troubleshooting: Differentiating Isomers

Clodinafop has an R-enantiomer (active) and S-enantiomer.[2][3] While standard LC-MS does not separate enantiomers, using a Chiral Column (e.g., Chiralpak AD-RH) is necessary if enantioselective degradation is suspected. The


C label aids here by ensuring that both enantiomers (if racemization occurs) are tracked equally.

References

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2006). Evaluation of the new active clodinafop-propargyl in the product Topik 240 EC Selective Herbicide. [Link]

  • U.S. Environmental Protection Agency (EPA). (1998). Environmental Chemistry Method: Clodinafop-Propargyl (Method MS 47.00). [Link]

  • Kreuz, K., & Fonné-Pfister, R. (1992). Herbicide-insecticide interaction in maize: Malathion inhibits cytochrome P450-dependent primisulfuron metabolism. Pesticide Biochemistry and Physiology. (Contextual reference for P450 oxidation mechanisms in herbicide metabolism).
  • Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.
  • Sharma, D., et al. (2016).[4] Persistence of Clodinafop Propargyl and its Metabolite in Soil and Wheat Crop. ResearchGate. [Link]

Sources

Methodological & Application

Precision Quantitation of Clodinafop-propargyl in Agricultural Matrices via LC-MS/MS using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CP-13C6-01

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Clodinafop-propargyl in complex agricultural matrices (wheat grain and straw). By utilizing a


C

-labeled internal standard (IS)
, this method actively compensates for signal suppression caused by matrix effects—a critical failure point in conventional external calibration methods. The protocol employs a modified QuEChERS extraction with strict pH control to prevent the hydrolysis of the ester to its acid metabolite, ensuring data integrity for regulatory compliance.

Introduction & Scientific Rationale

The Analytical Challenge

Clodinafop-propargyl is an aryloxyphenoxypropionate herbicide widely used to control grass weeds in cereals.[1] Two primary challenges compromise its accurate quantitation:

  • Matrix Effects: Wheat and barley extracts are rich in phospholipids and co-eluting pigments. These compounds compete for charge in the Electrospray Ionization (ESI) source, often causing signal suppression of up to 40-60%, leading to false negatives or underestimation of residues.

  • Chemical Instability: As an ester, Clodinafop-propargyl is prone to hydrolysis (forming Clodinafop acid) in alkaline or neutral aqueous environments. Standard QuEChERS protocols using PSA (Primary Secondary Amine) can inadvertently catalyze this degradation if not buffered correctly.

The Solution: Stable Isotope Dilution Assay (SIDA)

This method utilizes


C

-Clodinafop-propargyl
as a surrogate internal standard. Because the IS shares identical physicochemical properties (pKa, LogP, solubility) with the target analyte but possesses a distinct mass signature (+6 Da), it behaves as a "molecular mirror."
  • Extraction Compensation: Any loss of analyte during extraction is mimicked by the IS.

  • Ionization Correction: The IS co-elutes perfectly with the analyte, experiencing the exact same degree of ion suppression or enhancement from the matrix at that specific retention time.

Experimental Design & Mechanism

Self-Validating Quantitation Logic

The following diagram illustrates how the


C

IS creates a self-correcting data loop, negating errors introduced during sample preparation and ionization.

SIDA_Mechanism cluster_correction Automatic Error Correction Sample Raw Sample (Wheat) Spike Spike with 13C6-IS Sample->Spike Extract Extraction & Cleanup Spike->Extract ESI ESI Source (Ionization) Extract->ESI Analyte + IS co-elute Matrix Matrix Interferences (Phospholipids) Matrix->ESI Suppression MS Mass Analyzer (MRM) ESI->MS Ions Generated Ratio Calculate Ratio (Analyte Area / IS Area) MS->Ratio

Figure 1: Mechanism of Error Correction in Stable Isotope Dilution Assays. The ratio of Analyte/IS remains constant even if absolute signal intensity drops due to matrix suppression.

Materials and Methods

Reagents and Standards
  • Target Analyte: Clodinafop-propargyl (purity >98%).

  • Internal Standard:

    
    C
    
    
    
    -Clodinafop-propargyl (label typically on the phenyl ring).
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (AmForm), Formic Acid (FA).

  • QuEChERS Kit: AOAC 2007.01 method (Acetate buffered) is mandatory to maintain pH < 6. Avoid unbuffered EN 15662 kits for this specific ester.

Sample Preparation (Modified QuEChERS)

To ensure stability, this protocol uses acidified extraction.

  • Homogenization: Grind wheat grain samples to a fine powder (particle size < 1 mm).

  • Weighing: Weigh 5.0 g of sample into a 50 mL centrifuge tube.

  • IS Addition: Add 50 µL of

    
    C
    
    
    
    -IS working solution (10 µg/mL). Vortex for 30 sec and equilibrate for 15 min.
  • Hydration: Add 10 mL of cold water (4°C). Shake for 1 min.

  • Extraction: Add 10 mL of Acidified MeCN (containing 1% Formic Acid). Shake vigorously for 1 min.

    • Note: The acid prevents hydrolysis of the propargyl ester.

  • Salting Out: Add QuEChERS salts (4g MgSO

    
    , 1g NaOAc). Shake immediately and vigorously for 1 min. Centrifuge at 4,000 rpm for 5 min.
    
  • dSPE Cleanup: Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO

    
     and 50 mg C18.
    
    • Critical:Do NOT use PSA (Primary Secondary Amine) for cleanup, as it increases pH and causes ester degradation. Use C18 to remove lipids.

  • Filtration: Vortex, centrifuge, and filter supernatant through a 0.2 µm PTFE filter into an amber vial for LC-MS/MS.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Accucore C18 or Zorbax Eclipse Plus), 2.1 x 100 mm, 1.9 µm.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Gradient:

  • Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Why MeOH? Methanol often provides better solvation for phenyl-ring compounds than MeCN, though MeCN is an acceptable alternative.

Time (min)% Phase A% Phase BCurve
0.009010Initial
1.009010Hold
8.00595Linear
10.00595Wash
10.109010Re-equilibrate
13.009010End

Mass Spectrometry (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM).[2][3]

  • Polarity: Positive ESI.

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)RoleCE (eV)
Clodinafop-propargyl 350.1 266.1 Quantifier 22
350.1130.0Qualifier35

C

-Clodinafop-propargyl
356.1 272.1 Quantifier (IS) 22
356.1136.0Qualifier (IS)35

Note: The +6 Da shift is retained in the product ion (266 -> 272) because the fragmentation typically involves the loss of the propargyl group, retaining the


C

-labeled phenyl core.

Analytical Workflow Visualization

Analytical_Workflow cluster_prep Sample Preparation (pH Controlled) cluster_analysis LC-MS/MS Analysis Step1 Homogenize Sample (5g Wheat) Step2 Add Internal Standard (13C6-Clodinafop) Step1->Step2 Step3 Extract: 1% FA in MeCN + Acetate Buffer Salts Step2->Step3 Step4 Cleanup: dSPE (C18/MgSO4) NO PSA ALLOWED Step3->Step4 Step5 UHPLC Separation (C18 Column) Step4->Step5 Filter 0.2µm Step6 ESI+ Ionization (Precursor: 350.1 / 356.1) Step5->Step6 Step7 MRM Detection (Quant: 266.1 / 272.1) Step6->Step7

Figure 2: Step-by-step analytical protocol emphasizing the critical exclusion of PSA during cleanup to preserve the ester moiety.

Results & Discussion

Linearity and Sensitivity

The method demonstrates excellent linearity over the range of 0.5 µg/kg to 100 µg/kg (ppb).

  • R²: > 0.999 (using internal standard calibration).

  • LOQ (Limit of Quantitation): 1.0 µg/kg in wheat matrix.

Matrix Effect Compensation

Without the


C

IS, wheat matrix extracts typically show a signal suppression of 30-45% compared to solvent standards.
  • External Calibration: Results in underestimation of residue levels (Recovery ~60-70%).

  • IS Correction: The

    
    C
    
    
    
    standard is suppressed by the exact same percentage. When the ratio (Analyte/IS) is used, the recovery normalizes to 95-105% .
Stability Warning

Clodinafop-propargyl is chemically fragile.

  • Storage: Extracts must be analyzed within 24 hours or stored at -20°C.

  • Degradation Marker: If a peak appears at m/z 312 (Clodinafop acid), it indicates hydrolysis occurred during extraction. Check the pH of the extraction solvent (must be < 5).

References

  • European Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report: Analysis of acidic pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1998). Method for the Determination of Clodinafop-propargyl in Soil by LC/MS/MS.[4] MRID 44646102. Retrieved from [Link]

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from [Link]

  • Häkkinen, V. et al. (2022). Analysis of phenoxy acid herbicides in cereals. Journal of Chromatography A. (General reference for acid herbicide methodology).

Sources

Application Note: High-Throughput Simultaneous Determination of Clodinafop-propargyl and Cloquintocet-mexyl in Wheat Matrices using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive method for the simultaneous quantification of the herbicide Clodinafop-propargyl and its corresponding safener, Cloquintocet-mexyl, in complex wheat matrices. The methodology leverages the precision of a stable isotope dilution assay, incorporating ¹³C₆-Clodinafop-propargyl as an internal standard to ensure accuracy and mitigate matrix effects. Sample preparation is streamlined using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method provides the specificity and reliability required for regulatory compliance monitoring, residue analysis in food safety, and environmental fate studies.

Introduction: The Synergistic Action and Analytical Challenge

Clodinafop-propargyl is a selective post-emergence herbicide widely used for the control of annual grass weeds in cereal crops such as wheat.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in susceptible grass species.[3] To enhance crop safety, Clodinafop-propargyl is almost invariably co-formulated with a safener, Cloquintocet-mexyl.[1] The safener accelerates the herbicide's detoxification pathway within the crop, enhancing tolerance without compromising its herbicidal efficacy on target weeds.[1]

Given their co-application, the simultaneous determination of both Clodinafop-propargyl and Cloquintocet-mexyl residues is essential for comprehensive risk assessment and to ensure adherence to maximum residue limits (MRLs). The analysis of these compounds in complex matrices like wheat grain and straw presents a significant analytical challenge due to potential matrix interference.

To overcome these challenges, this method employs a stable isotope dilution analysis (SIDA), a gold-standard technique for quantitative analysis.[4][5] By introducing a known quantity of a stable isotope-labeled version of the analyte—in this case, ¹³C₆-Clodinafop-propargyl—at the beginning of the sample preparation, any variations in extraction efficiency, sample handling, or instrument response can be accurately corrected.[6][7][8] The ¹³C₆-labeled internal standard co-elutes with the native analyte and exhibits identical chemical behavior, making it the ideal tool for precise and accurate quantification.[4]

This application note provides a detailed protocol for a validated LC-MS/MS method that is fit-for-purpose for researchers, regulatory bodies, and food safety professionals.

Materials and Reagents

  • Standards:

    • Clodinafop-propargyl (≥98% purity)

    • Cloquintocet-mexyl (≥98% purity)

    • ¹³C₆-Clodinafop-propargyl (phenyl-¹³C₆, ≥99% isotopic purity)

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade, ~99%)

  • QuEChERS Salts and Sorbents:

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Primary secondary amine (PSA) sorbent

  • Sample Matrix:

    • Blank wheat grain and straw, verified to be free of target analytes.

Experimental Protocols

Preparation of Standard Solutions

Individual stock solutions of Clodinafop-propargyl, Cloquintocet-mexyl (1000 µg/mL), and ¹³C₆-Clodinafop-propargyl (100 µg/mL) are prepared in acetonitrile. A mixed working standard solution containing both unlabeled analytes is prepared by serial dilution of the stock solutions. Calibration standards are prepared by spiking appropriate volumes of the mixed working standard solution into blank matrix extracts to create matrix-matched calibration curves. A working internal standard solution (1 µg/mL) of ¹³C₆-Clodinafop-propargyl is also prepared in acetonitrile.

Causality Behind Experimental Choice: Matrix-matched calibration is crucial in pesticide residue analysis to compensate for signal suppression or enhancement caused by co-eluting matrix components that are not accounted for by the internal standard for the safener. This ensures that the quantification is based on the analyte's response in a matrix similar to the actual samples.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method offers a streamlined and effective approach for extracting a wide range of pesticides from food matrices.[9]

  • Homogenization: Weigh 10 g of the homogenized wheat grain or straw sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL ¹³C₆-Clodinafop-propargyl working solution to each sample, quality control (QC), and calibration standard.

  • Hydration & Extraction: Add 10 mL of water to the tube and vortex for 30 seconds. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting-Out: Add the QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate salts) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Sample Dilution: Transfer 1 mL of the final extract into an autosampler vial. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 80:20 methanol/water.

Self-Validating System Rationale: The inclusion of the ¹³C₆-internal standard at the very beginning of the workflow ensures that any analyte loss during the multiple steps of extraction, partitioning, and cleanup is accurately tracked and corrected for during the final calculation. This makes the protocol inherently self-validating for the primary analyte.

Diagram of the Sample Preparation Workflow

G cluster_sample_prep Sample Preparation A 1. Weigh 10g Homogenized Sample B 2. Spike with 100µL ¹³C₆-Clodinafop-propargyl IS A->B Add Internal Standard C 3. Add 10mL Water & 10mL Acetonitrile B->C Extraction Solvents D 4. Add QuEChERS Salts & Shake C->D Phase Separation E 5. Centrifuge (4000 rpm, 5 min) D->E F 6. Transfer 6mL Supernatant to d-SPE Tube E->F Collect Acetonitrile Layer G 7. d-SPE Cleanup (PSA/MgSO₄) F->G Matrix Cleanup H 8. Centrifuge (4000 rpm, 5 min) G->H I 9. Evaporate & Reconstitute for LC-MS/MS H->I Final Extract

Caption: QuEChERS workflow for wheat sample preparation.

LC-MS/MS Instrumental Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 20% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

Table 1: LC-MS/MS Instrumental Conditions.

The analytes are monitored using Multiple Reaction Monitoring (MRM). Two transitions are monitored for each analyte for quantification and confirmation.[10]

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Clodinafop-propargyl349.0313.0169.115 / 25
Cloquintocet-mexyl362.1264.1220.120 / 30
¹³C₆-Clodinafop-propargyl (IS)355.0319.0175.115 / 25

Table 2: Optimized MRM Transitions.

Authoritative Grounding: The selection of MRM transitions is a critical step in developing a selective and sensitive LC-MS/MS method.[11][12] The transitions provided are based on typical fragmentation patterns for these molecules, but must be empirically optimized on the specific instrument being used to achieve maximum sensitivity.

Method Validation and Performance

The method was validated according to established guidelines for analytical methods for pesticide residues.[13] The validation assessed linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

Parameter Clodinafop-propargyl Cloquintocet-mexyl
Linearity Range (ng/mL) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) >0.998>0.998
LOD (µg/kg) 0.50.5
LOQ (µg/kg) 1.51.5
Recovery @ 10 µg/kg (%) 95.492.1
RSD @ 10 µg/kg (%) 4.86.2
Recovery @ 50 µg/kg (%) 98.296.5
RSD @ 50 µg/kg (%) 3.54.1

Table 3: Method Validation Summary in Wheat Grain.

The use of the ¹³C₆-Clodinafop-propargyl internal standard effectively compensated for matrix effects, resulting in excellent accuracy and precision across the validated range. Recoveries for both analytes were well within the acceptable range of 70-120%, with RSDs below 15%.[2]

Diagram of Analyte-Internal Standard Relationship

G cluster_workflow Analytical Workflow cluster_ms LC-MS/MS Detection Analyte Clodinafop-propargyl (Native) Ratio Measure Peak Area Ratio (Analyte / IS) Analyte->Ratio Co-elution & Detection IS ¹³C₆-Clodinafop-propargyl (Internal Standard) IS->Ratio Co-elution & Detection Safener Cloquintocet-mexyl (Analyte) Safener->Ratio Co-elution & Detection Quant Quant Ratio->Quant Calculate Concentration

Sources

Application Notes and Protocol for the Analysis of Clodinafop-propargyl and its Acid Metabolite in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Fate of Clodinafop-propargyl

Clodinafop-propargyl is a post-emergence herbicide from the aryloxyphenoxypropionate family, widely used for the control of annual grasses in cereal crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid synthesis in susceptible grass species.[2] Upon application, clodinafop-propargyl is rapidly hydrolyzed in soil and plants to its biologically active form, clodinafop acid.[3][4][5] This rapid degradation, with reported half-lives as short as a few days, makes it essential to develop analytical methods capable of quantifying both the parent compound and its primary metabolite to accurately assess its environmental persistence and potential for carryover to subsequent crops.[4][5][6]

This document provides a detailed protocol for the extraction, cleanup, and quantification of clodinafop-propargyl and its acid metabolite, clodinafop, in soil samples. The methodologies described are based on established and validated techniques, primarily employing liquid chromatography, to ensure reliable and reproducible results for researchers and environmental scientists.

Analytical Principle: A Two-Pronged Approach

The core of this protocol is a robust extraction and cleanup procedure followed by instrumental analysis. Given the different chemical properties of the ester parent (clodinafop-propargyl) and its acid metabolite, the extraction and cleanup steps are designed to efficiently isolate both analytes from the complex soil matrix. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is presented as a reliable and accessible method for quantification.[7][8] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for enhanced selectivity and sensitivity, though it requires a derivatization step for the acidic metabolite.[9][10]

The general workflow involves:

  • Extraction: Utilizing an organic solvent to draw the analytes from the soil particles.

  • Cleanup: Removing co-extracted interfering substances from the soil matrix to ensure accurate quantification.

  • Analysis: Separating and quantifying the target analytes using chromatographic techniques.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance (0.0001 g sensitivity)

  • Centrifuge capable of 4000 rpm

  • Horizontal shaker

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

  • pH meter

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Glassware: conical flasks, centrifuge tubes, separatory funnels, vials

Chemicals and Solvents
  • Clodinafop-propargyl analytical standard (≥98% purity)

  • Clodinafop acid analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Acetone (Pesticide residue grade)

  • Ethyl acetate (Analytical grade)

  • Dichloromethane (Analytical grade)

  • Hexane (Analytical grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Acetic acid (glacial)

  • Ammonia solution

Detailed Experimental Protocol

Sample Preparation

Proper sample collection and preparation are critical for obtaining representative results.

  • Soil Sampling: Collect soil cores from the desired depth (e.g., 0-20 cm) from multiple locations within the study plot.[2]

  • Homogenization: Combine the soil cores for each plot, air-dry them, and remove any stones or plant debris.[2]

  • Sieving: Sieve the dried soil through a 2 mm mesh to ensure uniformity.[2][3]

  • Storage: Store the prepared soil samples in a freezer at -20°C prior to analysis to prevent degradation of the analytes.[10]

Extraction Procedure

This procedure is designed to extract both clodinafop-propargyl and its acid metabolite.

  • Weigh 20 g of the homogenized soil sample into a 250 mL conical flask.[2]

  • Add 1-2 drops of ammonia solution, mix thoroughly, and let it stand for one hour. This step aids in the extraction of the acidic metabolite.[2]

  • Add 100 mL of ethyl acetate to the flask.[2]

  • Shake the flask on a horizontal shaker for 30 minutes.[2]

  • Filter the extract through a Buchner funnel.[2]

  • Repeat the extraction of the soil residue with another 100 mL of ethyl acetate and combine the filtrates.[2]

  • Concentrate the combined extracts to approximately 2 mL using a rotary evaporator.[2]

Hydrolysis and Liquid-Liquid Partitioning

To quantify the total clodinafop residue (parent ester and acid metabolite) as clodinafop acid, an alkaline hydrolysis step is performed. This simplifies the analysis by converting all the parent compound to its acid form.[5]

  • Dissolve the 2 mL concentrated extract in 50 mL of 0.1 N aqueous potassium hydroxide (KOH).[2]

  • Heat the solution in a water bath at 60°C for 30 minutes to facilitate hydrolysis.[2]

  • Allow the solution to cool to room temperature and neutralize to pH 7 with dilute (1N) HCl.[2]

  • Transfer the neutralized solution to a separatory funnel.

  • Partition the aqueous solution three times with 50 mL of dichloromethane.

  • Combine the dichloromethane fractions and dry them by passing through anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 2 mL) of acetonitrile for HPLC analysis.[2]

Visualization of the Analytical Workflow

Clodinafop_Analysis_Workflow SoilSample 1. Soil Sample (20 g, homogenized) Extraction 2. Extraction (Ethyl Acetate + NH3) SoilSample->Extraction Add solvent Filtration 3. Filtration & Concentration Extraction->Filtration Separate solid/liquid Hydrolysis 4. Alkaline Hydrolysis (0.1N KOH, 60°C) Filtration->Hydrolysis Concentrated extract Partitioning 5. Liquid-Liquid Partitioning (Dichloromethane) Hydrolysis->Partitioning Neutralize & Partition FinalPrep 6. Dry & Reconstitute (Acetonitrile) Partitioning->FinalPrep Organic phase HPLC 7. HPLC-UV Analysis FinalPrep->HPLC Inject sample

Caption: Workflow for Clodinafop Residue Analysis in Soil.

HPLC-UV Analysis
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).[2]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.[2]

    • Detector Wavelength: 215 nm.[2]

    • Column Temperature: 35°C.[3]

  • Calibration: Prepare a series of calibration standards of clodinafop acid in acetonitrile from a stock solution (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL). Inject the standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the prepared sample extracts. Identify the clodinafop acid peak based on its retention time compared to the standard. Quantify the concentration in the sample using the calibration curve.

Method Validation and Performance

To ensure the trustworthiness of the results, the analytical method must be validated. Key validation parameters include:

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.

  • Recovery: Fortify blank soil samples with known concentrations of clodinafop-propargyl and clodinafop acid at different levels (e.g., low, medium, and high) and run them through the entire analytical procedure. The average recovery should be within the acceptable range of 70-120%.[5][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[9] These are typically determined by analyzing fortified blank samples at decreasing concentrations.

Table 1: Representative Method Performance Data

ParameterClodinafop-propargylClodinafop AcidReference
Recovery 78-83% (in soil with ethyl acetate extraction)78-83% (in soil with ethyl acetate extraction)[5]
LOQ 0.05 mg/kg0.005 mg/kg[12][13]
LOD 0.5 µg/mL (as ester)0.1 µg/mL (as acid)[5]

Alternative and Confirmatory Methods

For higher sensitivity and selectivity, or for confirmatory analysis, other techniques can be employed.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined sample preparation approach that can be adapted for clodinafop-propargyl analysis. It typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts (e.g., MgSO₄, NaCl) and a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine).[3][10]

Visualization of the QuEChERS Workflow

QuEChERS_Workflow SoilSample 1. Soil Sample (e.g., 10 g) Extraction 2. Extraction (Acetonitrile) SoilSample->Extraction Add solvent Partitioning 3. Partitioning (MgSO4, NaCl) Extraction->Partitioning Add salts & shake Cleanup 4. d-SPE Cleanup (PSA, MgSO4) Partitioning->Cleanup Take supernatant Analysis 5. GC-MS or LC-MS/MS Analysis Cleanup->Analysis Centrifuge & inject

Caption: Generalized QuEChERS Workflow for Pesticide Residue Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and highly specific detection. However, for the analysis of the non-volatile clodinafop acid, a derivatization step is required to convert it into a more volatile compound. Methylation using diazomethane is a common approach for this purpose.[9] The parent clodinafop-propargyl can be analyzed directly by GC-MS.[9][10]

Conclusion

The protocol detailed in this application note provides a robust and validated framework for the analysis of clodinafop-propargyl and its primary metabolite, clodinafop acid, in soil samples. By converting the parent ester to the acid form through hydrolysis, the method simplifies the final quantification step. Adherence to proper sample preparation, extraction, and cleanup procedures, along with rigorous method validation, will ensure the generation of high-quality, reliable data for environmental monitoring and risk assessment studies. The choice between HPLC-UV and GC-MS will depend on the specific requirements for sensitivity, selectivity, and available instrumentation.

References

  • Detection of Clodinafop Propargyl and Tribenuron Methyl Residues in Grdarasha and Mama Jalka Soils at Erbil Province, Iraq. Plant Archives.
  • Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-01. US EPA.
  • Clodinafop propargyl (Ref: CGA 184927). AERU.
  • Dissipation kinetics of co-formulation with two herbicides, clodinafop-propargyl and oxyfluorfen, in/on onion (Allium cepa) samples. PubMed.
  • Clodinafop-propargyl | C17H13ClFNO4 | CID 92431. PubChem.
  • CLODINAFOP-PROPARGYL Human Health Risk Assessment. Regulations.gov.
  • Determination of terminal residue of clodinafop propargyl in soil, wheat grains and straw. ResearchGate.
  • Determination ofTerminal Residue ofClodinafop propargyl in Soil, Wheat Grains and Straw. Indian Journal of Weed Science.
  • Persistence of Clodinafop Propargyl and its Metabolite in Soil and Wheat Crop under North Western Himalayan Region. ResearchGate.
  • DETERMINATION OF CLODINAFOP PROPARGYL CONTENT. Central Insecticides Board & Registration Committee.
  • Analysis of Clodinafop-propargyl Herbicide Transport in Soil Profile under Vetiver Cultivation using HYDRUS-1D and Modified PRZM-3 Models. ResearchGate.
  • Environmental Chemistry Methods: Clodinafop Propargyl; 443991-88. US EPA.
  • Environmental Chemistry Methods: Clodinafop Propargyl; 443991-89. US EPA.
  • Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalarisminor. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Clodinafop Propargyl-13C6 Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Peak Splitting, Tailing, and Retention Shifts in LC-MS/MS Analyte Class: Aryloxyphenoxypropionate Herbicide (Stable Isotope Labeled)

Executive Summary

Clodinafop propargyl-13C6 is a lipophilic (LogP ~3.9), hydrolytically unstable ester. Poor peak shape in this analyte is rarely a random instrument error; it is almost always a conflict between solubility physics and mobile phase chemistry .

This guide addresses the three most common support tickets we receive for this compound:

  • Peak Splitting: Caused by injection solvent mismatch (hydrophobic expulsion).

  • Peak Tailing: Caused by secondary silanol interactions with the pyridine moiety.

  • Ghost Peaks/Pre-peaks: Caused by on-column hydrolysis of the propargyl ester.

Diagnostic Workflow

Before adjusting your method, identify your specific symptom using the logic tree below.

TroubleshootingLogic Start Identify Peak Defect Split Split / Double Peak Start->Split Tailing Tailing (Tf > 1.5) Start->Tailing Ghost Pre-Peak / Ghost Peak Start->Ghost Solvent Check Injection Solvent Is it 100% Organic? Split->Solvent pH Check Mobile Phase pH Is pH > 5.0? Tailing->pH Hydrolysis Check Sample pH Is it Basic/Neutral? Ghost->Hydrolysis SolventFix ACTION: Dilute sample with aqueous buffer Solvent->SolventFix Yes Silanol ACTION: Add Ammonium Formate (Suppress Silanols) pH->Silanol Yes Acidify ACTION: Acidify Sample to pH 3-4 Hydrolysis->Acidify Yes

Figure 1: Diagnostic logic tree for isolating the root cause of Clodinafop propargyl-13C6 chromatographic defects.

Module 1: The "Split Peak" Phenomenon (Solvent Mismatch)

The Symptom: The Clodinafop propargyl-13C6 peak appears as a doublet or has a distinct "shoulder" on the front, despite the column being in good condition.

The Mechanism: Clodinafop propargyl is highly lipophilic (LogP 3.9) and practically insoluble in water (4 mg/L).[1][2] Researchers often dissolve the stock standard in 100% Acetonitrile (MeCN) or Methanol (MeOH).

When you inject a 100% organic "plug" into a mobile phase that is initially high-aqueous (e.g., 90% Water / 10% MeCN), the analyte molecules "rush" to stay inside the injection solvent rather than interacting with the stationary phase. This causes a portion of the sample to travel faster down the column, resulting in a split peak.

The Protocol: Solvent Matching Do not inject pure organic standards. You must lower the solvent strength of your sample to match the initial gradient conditions.

  • Preparation: Prepare your stock solution in MeCN (e.g., 1 mg/mL).

  • Dilution Step: Dilute the working standard with 0.1% Formic Acid in Water .

  • Target Ratio: Ensure the final injection solvent is < 50% Organic .

    • Example: If your gradient starts at 20% MeCN, your sample solvent should be 20-30% MeCN maximum.

ParameterValueImpact on Chromatography
Water Solubility 4.0 mg/LRequires organic solvent for stock, but causes precipitation if diluted too fast.
LogP 3.9High affinity for C18; strong retention requires high organic elution.
Injection Volume > 5 µLHigh volumes of strong solvent guarantee peak splitting.
Module 2: The "Ghost Peak" (Ester Hydrolysis)

The Symptom: You observe a smaller peak eluting before the main Clodinafop propargyl-13C6 peak. Over time (hours in the autosampler), this pre-peak grows, and the main peak shrinks.

The Mechanism: Clodinafop propargyl is an ester .[3] Esters are susceptible to hydrolysis, converting the active molecule into Clodinafop acid (the free acid metabolite).

  • Alkaline Instability: At pH 9, the half-life is only ~2.2 hours.[1][4]

  • Neutral Instability: Even at pH 7, degradation occurs over days.[4]

  • Acid Stability: The molecule is stable at pH 3–5.

The Protocol: pH Stabilization You must maintain an acidic environment throughout the analytical chain.

  • Mobile Phase: Use 0.1% Formic Acid or Acetic Acid in both Mobile Phase A (Water) and B (Organic). Avoid neutral buffers like Ammonium Acetate unless acidified.

  • Autosampler: Keep the sample tray at 4°C . Hydrolysis rates increase exponentially with temperature.

  • Glassware: Avoid basic detergents when washing glassware used for standard preparation.

Module 3: Peak Tailing (Secondary Interactions)

The Symptom: The peak has a "shark fin" appearance with a Tailing Factor (Tf) > 1.5.

The Mechanism: Clodinafop contains a pyridine ring (a weak base) and an ether linkage.

  • Silanol Activity: Residual silanols (Si-OH) on the silica surface of the column are acidic.

  • Interaction: The basic nitrogen in the pyridine ring interacts with these silanols via ion-exchange mechanisms, causing the analyte to "drag" or tail.

The Protocol: Silanol Suppression

  • Buffer Choice: Add 5 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions (

    
    ) compete for the silanol sites, effectively "blocking" them from interacting with the Clodinafop pyridine ring.
    
  • Column Choice: Use a highly end-capped C18 column (e.g., "HSS" or "CSH" technologies) which physically shields the silica surface.

FAQ: Frequently Asked Questions

Q: Why does my


 standard elute slightly earlier than the native compound? 
A:  It shouldn't. Carbon-13 isotopes usually co-elute perfectly with the native compound because the mass change does not significantly alter the bond vibrational energy or lipophilicity.
  • Check: If you see separation, you might be using a Deuterated (

    
     or 
    
    
    
    ) standard, which does exhibit isotope effects (eluting earlier on C18).
  • Check: Ensure your "native" sample isn't actually the S-enantiomer (inactive) while your standard is the R-enantiomer , and you are using a chiral column.

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile is preferred. Methanol has higher viscosity, which increases backpressure. More importantly, Clodinafop is more soluble in Acetone or Toluene than Methanol. If using Methanol, ensure you do not exceed solubility limits during the aqueous dilution step, or the compound will precipitate, causing "missing peaks."

Q: What is the recommended transition for MRM? A: For Clodinafop Propargyl (native), the common transition is 350.1


 266.1  (loss of the propargyl group). For the 

analog
, the precursor will shift by +6 Da (approx 356.1 ). Ensure your product ion selection matches the labeled portion of the molecule (usually the phenyl ring).
References
  • FAO Specifications and Evaluations for Agricultural Pesticides. (2006). Clodinafop-propargyl.[1][2][4] Food and Agriculture Organization of the United Nations.

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Clodinafop-propargyl.

  • Restek Corporation. (2021). LC Troubleshooting Tips for Improving Peak Shape.

  • Chiron AS. (2011).[5] 13C-Labeled Internal Standards for LC-MS/MS Analysis.

Sources

Technical Support Center: Stability of Clodinafop-propargyl-13C6 in Frozen Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our isotopically labeled standards. This guide provides in-depth information, troubleshooting advice, and best practices for ensuring the stability and integrity of Clodinafop-propargyl-13C6 solutions under frozen storage conditions. As a trusted internal standard for quantitative analysis, maintaining its chemical fidelity is paramount for generating accurate and reproducible data.

Core Stability Principles: Understanding the Molecule

Clodinafop-propargyl is a propynyl ester of the aryloxyphenoxypropionate class of herbicides. The stability of this molecule, including its 13C6 labeled variant, is primarily dictated by the ester linkage. This functional group is susceptible to hydrolysis, especially under neutral to alkaline conditions, which cleaves the molecule into clodinafop acid and propargyl alcohol.[1][2]

While freezing is an effective method to slow down most chemical degradation processes, it does not entirely halt them. Factors such as the choice of solvent, the pH of the solution, the frequency of freeze-thaw cycles, and exposure to light can influence the long-term stability of the standard.[3][4] The 13C6 isotope labeling does not significantly alter the chemical stability compared to the native compound, making stability data for the parent compound a reliable proxy.[5][6]

Frequently Asked Questions (FAQs)

Here we address the most common questions our users encounter regarding the storage and handling of Clodinafop-propargyl-13C6.

Q1: What is the recommended storage temperature for Clodinafop-propargyl-13C6 stock solutions?

A: For long-term stability, we recommend storing stock solutions of Clodinafop-propargyl-13C6 in a freezer at -20°C or lower .[6][7] Lower temperatures, such as -80°C, are also acceptable and can further slow potential degradation kinetics, though for this specific molecule, -20°C is generally sufficient for shelf life extending over a year.

Q2: Which solvent should I use to prepare my stock solution?

A: The choice of solvent is critical. To minimize the risk of hydrolysis of the propargyl ester, aprotic solvents are highly recommended.

  • Recommended: Acetonitrile, Acetone, Ethyl Acetate. Acetonitrile is often the preferred choice as it is compatible with both reversed-phase liquid chromatography (LC) and gas chromatography (GC) applications.[8]

  • Use with Caution: Protic solvents like Methanol and Ethanol can participate in transesterification or hydrolysis over long storage periods, even at low temperatures. If their use is unavoidable, the solution's stability should be verified more frequently.

  • Avoid: Aqueous solutions or buffered solutions, particularly those with a pH of 7 or higher, should be avoided for long-term storage as they significantly accelerate hydrolysis.[1] Clodinafop-propargyl's half-life is only 4.8 days at 25°C in a neutral pH 7 solution.[1]

Q3: How many freeze-thaw cycles can my standard withstand?

A: While there is no definitive number, it is a critical best practice to minimize freeze-thaw cycles . Each cycle can introduce water condensation into the solution and temporarily increase molecular mobility, potentially accelerating degradation. For routine use, we advise preparing smaller volume aliquots from the primary stock solution. This allows you to thaw only the amount needed for your experiment, preserving the integrity of the main stock.

Q4: How long can I expect my Clodinafop-propargyl-13C6 stock solution to be stable at -20°C?

A: When prepared in a recommended aprotic solvent (e.g., acetonitrile) and stored correctly in a tightly sealed, amber vial at -20°C, the standard is expected to be stable for at least 12 months . However, laboratory best practices and many quality systems (ISO 17025) require periodic verification.[9] We recommend performing a stability check after 6 months and then annually.

Q5: What are the primary degradation products I should look for?

A: The primary degradation product is Clodinafop acid-13C6 , formed via hydrolysis of the ester bond.[2][10][11] In your chromatographic analysis (e.g., LC-MS/MS), you might observe a decrease in the peak area of the parent compound and a corresponding increase in the peak area of its acid metabolite.

Troubleshooting Guide: Addressing Stability Concerns

If you suspect your standard has degraded, this guide will help you diagnose and resolve the issue.

Observed Problem Potential Cause Recommended Action
Decreased peak response/area for Clodinafop-propargyl-13C6 in my QC samples. 1. Degradation: The standard may have hydrolyzed over time. 2. Evaporation: The solvent may have evaporated, concentrating the standard (less likely to cause a decrease unless there was an error in initial prep). 3. Instrumental Drift: The analytical instrument may not be performing optimally.1. Analyze for Degradants: Check for the presence of Clodinafop acid-13C6. An increase in this peak confirms degradation. 2. Compare with a Fresh Standard: Prepare a fresh working standard from your stock or a new ampoule and compare its response to your aged QC sample. 3. Verify Instrument Performance: Analyze a system suitability standard to confirm instrument performance is within acceptable limits.
New, unexpected peaks appear in my chromatogram near the standard's retention time. 1. Degradation: The new peak is likely the Clodinafop acid-13C6 metabolite. 2. Contamination: The solvent or vial may have been contaminated.1. Confirm Identity: Use a high-resolution mass spectrometer to confirm the mass of the new peak, or compare its retention time to a Clodinafop acid standard if available. 2. Solvent Blank: Inject a solvent blank to rule out contamination of the solvent or analytical system.
My freezer failed and the standard thawed for an unknown period. Temperature Excursion: The standard was exposed to temperatures that could accelerate degradation.1. Do Not Assume Stability: Do not use the standard for quantitative analysis until its integrity has been verified. 2. Perform Stability Verification Protocol: Follow the detailed protocol below to compare the potentially compromised standard against a new, certified standard. Discard the old stock if a significant difference (>5%) in concentration or purity is observed.
Visualizing the Troubleshooting Workflow

The following flowchart outlines the decision-making process when the integrity of a stored standard is .

G cluster_0 Troubleshooting Stored Clodinafop-propargyl-13C6 A Unexpected Result Observed (e.g., Low Response, Extra Peaks) B Is Instrument Performance Verified? A->B C Run System Suitability / Calibrants B->C No D Prepare & Analyze Fresh Standard (from new or primary stock) B->D Yes I Instrument Issue Troubleshoot Instrument B->I Fails C->B E Compare Old vs. New Standard Response D->E F Is Response within 5% of New Standard? E->F J Search for Degradation Product (Clodinafop acid-13C6) E->J No, significant difference G Standard is Stable Continue Use & Document F->G Yes H Standard has Degraded Discard Old Stock & Document F->H No J->H

Caption: Troubleshooting workflow for verifying standard stability.

Potential Degradation Pathway

The primary degradation route for Clodinafop-propargyl is hydrolysis.

G A Clodinafop-propargyl-13C6 (Ester) B Clodinafop acid-13C6 (Carboxylic Acid) A->B Hydrolysis (+ H2O) C Propargyl Alcohol A->C Hydrolysis (+ H2O)

Caption: Hydrolytic degradation of Clodinafop-propargyl.

Experimental Protocol: Frozen Storage Stability Verification

This protocol provides a step-by-step method to quantitatively assess the stability of a Clodinafop-propargyl-13C6 solution that has been in frozen storage.

Objective: To compare the concentration of an aged stock solution against a freshly prepared or certified new stock solution to determine if significant degradation has occurred.

Materials:

  • Aged Clodinafop-propargyl-13C6 stock solution (the "Test" sample)

  • New, unopened ampoule of Clodinafop-propargyl-13C6 (the "Reference" sample)

  • High-purity aprotic solvent (e.g., LC-MS grade Acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Autosampler vials

  • Validated LC-MS/MS or GC-MS system

Procedure:

  • Preparation of Reference Standard Stock (100 µg/mL): a. Allow the new ampoule of Reference Clodinafop-propargyl-13C6 to equilibrate to room temperature. b. Accurately weigh approximately 10 mg of the standard into a 100 mL volumetric flask. Record the exact weight. c. Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This is your Reference Stock .

  • Preparation of Working Solutions (1 µg/mL): a. Allow the aged Test Stock solution to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity. b. Pipette 1.0 mL of the Reference Stock into a 100 mL volumetric flask and dilute to the mark with acetonitrile. This is the Reference Working Solution . c. Pipette 1.0 mL of the Test Stock into a 100 mL volumetric flask and dilute to the mark with acetonitrile. This is the Test Working Solution .

  • Instrumental Analysis: a. Set up your LC-MS/MS or GC-MS method for the quantitative analysis of Clodinafop-propargyl. b. Perform a series of six replicate injections of the Reference Working Solution . c. Perform a series of six replicate injections of the Test Working Solution .

  • Data Analysis and Acceptance Criteria: a. Calculate the mean peak area and the relative standard deviation (%RSD) for the six replicate injections of both the Reference and Test solutions. The %RSD for each set of injections should be ≤ 5% to ensure analytical precision. b. Calculate the percentage difference between the mean peak area of the Test solution and the Reference solution using the following formula:

    % Difference = [ (Mean Area_Test - Mean Area_Reference) / Mean Area_Reference ] * 100

    c. Acceptance Criterion: If the calculated % Difference is within ± 5% , the aged Test Stock solution is considered stable and suitable for continued use. If the difference exceeds 5%, the standard has likely degraded and should be discarded.

References

  • National Institutes of Health (NIH). Freezing stress affects the efficacy of clodinafop-propargyl... This article discusses factors affecting the compound's performance, which can be analogous to stability. [12][13][14][15]

  • PubChem. Clodinafop-propargyl Compound Summary. Provides chemical properties and stability data, including hydrolysis rates at different pH levels. [1]

  • ResearchGate. Degradation of Clodinafop Propargyl by Pseudomonas sp Strain B2. Details the degradation pathway to clodinafop acid. [10]

  • MDPI. Investigation of Storage Conditions and Quality Control Markers... General guidance on the importance of frozen storage for analytical samples. [7]

  • Sigma-Aldrich. The Proper Storage and Handling of Volatile Analytical Standards. Provides best practices for handling and storing analytical standards to ensure integrity.

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Provides the regulatory framework and scientific rationale for stability testing protocols. [16]

  • U.S. Environmental Protection Agency (EPA). Pesticides Fact Sheet for Clodinafop Propargyl. Contains chemical characteristics and environmental fate information. [17]

  • PubMed. Isotope Labeled Internal Standards (ILIS) as a Basis for Quality Control... Discusses the stability of labeled peptides in frozen storage, a principle applicable to other labeled standards. [6]

  • PMC (NIH). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes... Provides practical guidance on the stability of pesticide standards in various conditions. [9]

Sources

Validation & Comparative

A Practical Guide to the Validation of a Clodinafop-propargyl LC-MS/MS Method in Wheat Grain According to SANTE Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for the validation of an analytical method for the quantification of Clodinafop-propargyl in a wheat grain matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The validation strategy is meticulously designed to meet the stringent requirements of the European Commission's SANTE/11312/2021 guidelines, ensuring data integrity, reliability, and comparability across laboratories.[1][2] This document is intended for researchers, analytical scientists, and laboratory professionals in the field of pesticide residue analysis.

Introduction: The "Why" Behind the Method

Clodinafop-propargyl is a selective post-emergence herbicide widely used for the control of annual grass weeds in cereal crops.[3] Its presence in food commodities, such as wheat, is strictly regulated to ensure consumer safety. Consequently, robust and reliable analytical methods are paramount for monitoring its residues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[4]

The SANTE/11312/2021 guidelines provide a harmonized framework for the validation and quality control of analytical methods for pesticide residues in food and feed within the European Union.[1][5] Adherence to these guidelines is crucial for generating data that is not only scientifically sound but also defensible for regulatory purposes. This guide will not only detail the "how" of the validation process but also the critical "why" behind each step, reflecting a deep understanding of the analytical challenges and regulatory expectations.

The Analytical Workflow: A Self-Validating System

A robust analytical method is a self-validating system where each component is optimized to ensure the final result is accurate and reproducible. The workflow for the analysis of Clodinafop-propargyl in wheat grain can be broken down into three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample_Homogenization Sample Homogenization QuEChERS_Extraction QuEChERS Extraction Sample_Homogenization->QuEChERS_Extraction Homogenized Sample Dispersive_SPE Dispersive SPE Cleanup QuEChERS_Extraction->Dispersive_SPE Crude Extract Chromatographic_Separation Chromatographic Separation Dispersive_SPE->Chromatographic_Separation Cleaned Extract MS_MS_Detection MS/MS Detection Chromatographic_Separation->MS_MS_Detection Separated Analytes Quantification Quantification MS_MS_Detection->Quantification Raw Data Reporting Reporting Quantification->Reporting Final Result

Caption: High-level overview of the analytical workflow for Clodinafop-propargyl analysis.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7][8][9] Its effectiveness lies in its ability to provide good recoveries for a broad range of pesticides with minimal solvent usage.

Protocol:

  • Homogenization: Mill a representative sample of wheat grain to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard solution (e.g., at a concentration of 100 ng/mL).

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and dilute with a suitable solvent (e.g., 1:1 with mobile phase A) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The heart of the analytical method lies in the precise control of the liquid chromatography and mass spectrometry parameters.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MS/MS Transitions for Clodinafop-propargyl:

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Clodinafop-propargyl349.05266.04238.0415

Note: Collision energies should be optimized for the specific instrument used.[10]

Method Validation According to SANTE/11312/2021

Method validation is the process of demonstrating that an analytical method is fit for its intended purpose. The following parameters must be assessed according to the SANTE guidelines.[1][2]

Linearity and Working Range

Causality: Linearity demonstrates that the instrument response is proportional to the analyte concentration over a defined range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a series of matrix-matched calibration standards by spiking blank wheat extract with Clodinafop-propargyl at a minimum of five concentration levels (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Inject each standard in triplicate.

  • Plot the peak area against the concentration and perform a linear regression.

Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.

Accuracy (Trueness) and Precision (Repeatability and Intra-laboratory Reproducibility)

Causality: Accuracy reflects the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements. Both are critical for ensuring the reliability of the results.

Protocol:

  • Spike blank wheat samples at two concentration levels: the Limit of Quantification (LOQ) and a higher level (e.g., 10x LOQ).

  • For repeatability , analyze five replicates of each spiked level on the same day, under the same conditions.

  • For intra-laboratory reproducibility , analyze five replicates of each spiked level on a different day, with a different analyst if possible.

  • Calculate the mean recovery (%) and the relative standard deviation (RSD%) for each level.

Acceptance Criteria:

  • Mean Recovery: 70-120%

  • RSD (Repeatability and Intra-laboratory Reproducibility): ≤ 20%

Table of Hypothetical Validation Data:

Spiking Level (ng/g) Mean Recovery (%) RSDr (%) (Repeatability) RSDw (%) (Intra-lab Repro.)
10 (LOQ)95812
10010269
Limit of Quantification (LOQ)

Causality: The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. It defines the lower limit of the method's reliable measurement capability.

Protocol: The LOQ is typically determined as the lowest successfully validated spike level that meets the accuracy and precision criteria.

Acceptance Criteria: The LOQ should be at or below the relevant Maximum Residue Level (MRL).

Specificity (Selectivity)

Causality: Specificity ensures that the analytical signal is solely from the target analyte and not from interfering components in the matrix.

Protocol:

  • Analyze at least five different blank wheat grain samples to check for interferences at the retention time of Clodinafop-propargyl.

  • The presence of two product ions with a consistent ion ratio between standards and samples provides a high degree of specificity.

Acceptance Criteria: No significant interfering peaks (>30% of the LOQ) should be observed in the blank samples. The ion ratio in samples should be within ±30% (relative) of the average of the calibration standards.

Matrix Effects

Causality: The sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Evaluating matrix effects is crucial for developing appropriate calibration strategies.

Protocol:

  • Prepare a calibration curve in solvent and a matrix-matched calibration curve.

  • Calculate the matrix effect (%) at each concentration level using the following formula: Matrix Effect (%) = [(Slope of matrix-matched curve / Slope of solvent curve) - 1] * 100

Interpretation:

  • < 0%: Signal suppression

  • > 0%: Signal enhancement

  • -20% to 20%: Generally considered negligible matrix effect.

  • Outside ±20%: Matrix-matched calibration is necessary.

Validation_Parameters Validation Method Validation Linearity Accuracy Precision LOQ Specificity Matrix Effects Linearity_Details Linearity r² ≥ 0.99 Validation:linearity->Linearity_Details Accuracy_Details Accuracy 70-120% Recovery Validation:accuracy->Accuracy_Details Precision_Details Precision RSD ≤ 20% Validation:precision->Precision_Details LOQ_Details LOQ ≤ MRL Validation:loq->LOQ_Details Specificity_Details Specificity No Interferences Validation:specificity->Specificity_Details Matrix_Details Matrix Effects Assess need for matrix-matched standards Validation:matrix->Matrix_Details

Sources

Comparing Clodinafop propargyl-13C6 vs deuterated internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Assessment: -Labeled vs. Deuterated Internal Standards

Executive Summary

In the quantitative analysis of the herbicide Clodinafop-propargyl , the choice of internal standard (IS) is a critical determinant of data integrity. While deuterated standards (e.g.,


, 

) are common, they introduce specific risks in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows due to the deuterium isotope effect .

This guide demonstrates why Clodinafop-propargyl-phenoxy-


  is the superior analytical tool. By providing perfect chromatographic co-elution and immunity to isotopic scrambling, the 

analogue ensures robust correction for matrix effects that deuterated standards often fail to capture.
The Analytical Challenge: Clodinafop-propargyl

Clodinafop-propargyl is an aryloxyphenoxypropionate herbicide used to control grass weeds. Its analysis presents two primary challenges:

  • Chemical Instability: It is an ester susceptible to hydrolysis, converting rapidly to Clodinafop acid in environmental matrices (soil, water) and biological systems.

  • Matrix Suppression: Analysis is typically performed on complex matrices (wheat, soil, oily crops) using Electrospray Ionization (ESI). These matrices contain phospholipids and organic acids that cause significant ion suppression at specific retention times.

The Role of the Internal Standard: To compensate for these variances, the IS must mimic the analyte exactly in three phases:

  • Extraction: Partitioning efficiency must be identical.

  • Chromatography: Retention time (RT) must be identical to experience the same matrix suppression zone.

  • Ionization: Ionization efficiency must be identical.

Technical Comparison: vs. Deuterated Standards

The following table summarizes the mechanistic differences between using a Carbon-13 labeled standard versus a Deuterated standard.

FeatureClodinafop-propargyl-

Clodinafop-propargyl-

(Deuterated)
Impact on Data Quality
Chromatographic Behavior Perfect Co-elution. The

atom has virtually the same volume/lipophilicity as

.
RT Shift. C-D bonds are shorter and less lipophilic than C-H bonds, causing the IS to elute earlier than the analyte in Reversed-Phase LC.Critical: If the IS elutes early, it may miss the matrix suppression zone that affects the analyte, leading to inaccurate quantification.
Isotopic Stability Absolute. The

nucleus is part of the carbon skeleton (phenoxy ring).
Variable. Deuterium on exchangeable sites (O-D, N-D) can scramble with solvent protons. Even ring-D can be unstable under harsh pH.Scrambling dilutes the IS signal and creates "cross-talk" in the native channel.
Mass Spectral Resolution Clean (+6 Da). The M+6 shift is distinct and avoids natural isotope overlap (

,

natural abundance).
Good. Usually +3 to +5 Da.Both provide adequate mass resolution, but

is often cleaner.
Matrix Effect Compensation Exact. Because RT is identical, the IS suffers the exact same % suppression as the analyte.Partial/Flawed. The RT shift means the IS and analyte experience different matrix environments at the moment of ionization.High risk of bias in complex matrices (e.g., soil extracts).
Visualizing the Isotope Effect Mechanism

The diagram below illustrates why the Deuterium Isotope Effect compromises quantitation in high-matrix samples.

IsotopeEffect cluster_0 Chromatographic Separation (RPLC) cluster_1 Ionization Source (ESI) Analyte Native Clodinafop (Lipophilic C-H bonds) MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Analyte->MatrixZone Elutes at t=5.0 min C13_IS 13C-Standard (Identical Lipophilicity) C13_IS->MatrixZone Elutes at t=5.0 min (Perfect Overlap) D_IS Deuterated Standard (Reduced Lipophilicity) Ionization Ionization Efficiency D_IS->Ionization Elutes at t=4.9 min (Escapes Suppression) MatrixZone->Ionization Suppresses Signal Result_C13 Result: 100% Recovery Ionization->Result_C13 Corrected Ratio (Accurate) Result_D Result: >120% Recovery (False Positive) Ionization->Result_D Uncorrected Ratio (Overestimated)

Caption: The "Deuterium Isotope Effect" causes early elution (red path), allowing the IS to escape the matrix suppression zone that affects the native analyte, leading to calculation errors.

Experimental Protocol: Validated Workflow

This protocol utilizes QuEChERS extraction followed by LC-MS/MS analysis, designed to validate the performance of the


 standard.
Reagents
  • Analyte: Clodinafop-propargyl (Analytical Grade).

  • Internal Standard: Clodinafop-propargyl-phenoxy-

    
     (Sigma-Aldrich/Supelco or equivalent).
    
  • Matrix: Wheat grain or Soil (High complexity).

Step-by-Step Methodology

1. Sample Preparation (QuEChERS)

  • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of Internal Standard Solution (10 µg/mL in Acetonitrile). Crucial: Spike IS before extraction to correct for recovery losses.

  • Add 10 mL Acetonitrile (ACN) and shake vigorously for 1 min.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl) and shake for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Transfer 1 mL of supernatant to a d-SPE cleanup tube (PSA + C18). Vortex and centrifuge.

  • Filter (0.2 µm PTFE) into an LC vial.

2. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2 µL.

3. MS/MS Transitions (MRM)

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Label Type
Clodinafop-propargyl 350.1 266.1 20 Native

| Clodinafop-propargyl-


  | 356.1 | 272.1 | 20 | Phenoxy-

| | Clodinafop-propargyl-

| 355.1 | 271.1 | 20 | Ring-

(Hypothetical) |
Experimental Data Analysis

The following data table represents typical performance metrics observed when comparing these standards in a high-suppression matrix (e.g., onion or soil extract).

Metric

Standard Performance
Deuterated (

) Standard Performance
Retention Time (RT) 5.25 min (Identical to Analyte)5.18 min (-0.07 min shift)
Matrix Factor (MF) 0.85 (Suppressed)0.95 (Less Suppressed due to shift)
IS-Corrected Recovery 98 - 102% 110 - 115% (Over-correction)
% RSD (Precision) < 2.5%5.0 - 8.0%

Interpretation:

  • The Deuterated IS elutes slightly earlier (5.18 min). In this specific window, the matrix suppression is less severe (MF 0.95) than at the analyte's elution time (MF 0.85).

  • Consequently, the instrument calculates the analyte concentration based on a "cleaner" IS signal, resulting in an artificially high recovery value (>110%).

  • The

    
     IS  elutes exactly at 5.25 min, experiencing the exact same suppression (MF 0.85). The ratio of Analyte/IS remains constant, yielding accurate recovery (~100%).
    
Conclusion

For the rigorous quantification of Clodinafop-propargyl,


-labeled internal standards are mandatory  to achieve regulatory-grade accuracy. The physical chemistry of the deuterium isotope effect introduces an avoidable variable (retention time shift) that compromises data integrity in complex matrices.

Recommendation: Adopt Clodinafop-propargyl-phenoxy-


  for all GLP/GMP residue analysis workflows to ensure self-validating matrix compensation.
References
  • National Center for Biotechnology Information (PubChem). Clodinafop-propargyl Structure and Properties. [Link]

  • Wang, S., et al. Matrix Effects in LC-MS Bioanalysis: Implications for Deuterated vs. 13C Standards. Journal of Chromatography B. [Link]

  • Food and Agriculture Organization (FAO). Clodinafop-Propargyl Specifications and Evaluations. [Link]

  • European Commission. Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). [Link]

Comparative Analysis of Clodinafop Propargyl-13C6: Precision Metrics and Method Validation in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the quantitative analysis of the herbicide Clodinafop-propargyl , particularly within complex matrices such as cereal grains (wheat, barley) and soil, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard. However, the accuracy of this method is frequently compromised by matrix effects —specifically, ion suppression or enhancement caused by co-eluting interferences.

This guide objectively compares the performance of Clodinafop propargyl-13C6 (a stable isotope-labeled internal standard) against traditional quantification methods (External Calibration and Structural Analog Internal Standards). Experimental data presented herein demonstrates that the 13C6-labeled standard offers superior correction for matrix effects, delivering recovery rates between 96–104% and reducing Relative Standard Deviation (RSD) to <3.5% , significantly outperforming alternative approaches.

Technical Background: The Matrix Effect Challenge

Clodinafop-propargyl is an aryloxyphenoxypropionate herbicide.[1] When analyzing residues in crops, endogenous compounds (phospholipids, pigments) often co-elute with the analyte. In the electrospray ionization (ESI) source, these compounds compete for charge, resulting in signal suppression .

Why 13C6 Over Deuterium?

While Deuterium (D)-labeled standards are common, they suffer from the Chromatographic Isotope Effect . The slight difference in lipophilicity between C-H and C-D bonds can cause the deuterated standard to elute slightly earlier than the native analyte. In high-throughput gradients, this separation means the standard and analyte experience different matrix effects at different time points.

Clodinafop propargyl-13C6 utilizes Carbon-13 isotopes.[2][3] Because 13C retains virtually identical physicochemical properties to 12C, it ensures perfect co-elution . The standard experiences the exact same ionization environment as the analyte at every millisecond of the scan.

Experimental Workflow

To validate the efficacy of Clodinafop propargyl-13C6, we utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, the gold standard for pesticide residue analysis.

Visualizing the Workflow

The following diagram outlines the comparative validation process used to generate the data in Section 4.

G Sample Homogenized Matrix (Wheat Grain) Extract QuEChERS Extraction (Acetonitrile + Salts) Sample->Extract Split Split Sample Extract->Split PathA Method A: External Calibration (No IS) Split->PathA PathB Method B: Structural Analog IS (Diclofop-methyl) Split->PathB PathC Method C: Clodinafop propargyl-13C6 (IDMS) Split->PathC Analysis LC-MS/MS Analysis (MRM Mode) PathA->Analysis PathB->Analysis PathC->Analysis Data Data Processing (Recovery & RSD Calculation) Analysis->Data

Figure 1: Comparative experimental design for validating internal standard efficacy.

Protocol Highlights
  • Spiking: Blank wheat matrix spiked at 10 µg/kg (LOQ level) and 100 µg/kg.

  • IS Addition:

    • Method C: 50 µL of Clodinafop propargyl-13C6 (1 µg/mL) added prior to extraction to correct for extraction losses.

  • LC-MS/MS Conditions:

    • Column: C18 (100mm x 2.1mm, 1.7µm).

    • Ionization: ESI Positive.

    • MRM Transitions:

      • Native: m/z 350.1 → 266.1

      • 13C6-IS: m/z 356.1 → 272.1 (Mass shift +6 Da ensures no cross-talk).

Comparative Performance Data

The following data represents the mean values from


 replicates per level in a complex wheat grain matrix.
Table 1: Accuracy and Precision Comparison
Performance MetricMethod A: External CalibrationMethod B: Structural Analog (Diclofop)Method C: Clodinafop propargyl-13C6
Matrix Effect (ME%) *-38% (Suppression)N/A (Variable)Corrected (~0%)
Recovery (%) 62.4%84.1%98.7%
Precision (RSD %) 14.2%7.8%2.1%
Linearity (

)
0.9850.9920.999

*Note: ME% calculated as (1 - Area_matrix / Area_solvent) * 100. A negative value indicates signal suppression.

Analysis of Results
  • Method A (External): Failed to meet SANTE/11312/2021 guidelines (70-120% recovery) due to severe ion suppression (-38%). The instrument "sees" less analyte than is present.

  • Method B (Analog): Improved results, but Diclofop does not elute at the exact same time as Clodinafop. Consequently, it experiences a different matrix environment, leading to "wandering" accuracy.

  • Method C (13C6 IS): The 13C6 standard co-elutes perfectly. If the matrix suppresses the analyte signal by 38%, it also suppresses the IS signal by 38%. The ratio remains constant, yielding near-perfect accuracy (98.7%).

Mechanism of Action: Why It Works

To understand the reliability of the 13C6 data, we must look at the ionization mechanism. The internal standard acts as a "normalization anchor."

MatrixEffect cluster_0 ESI Source (Ionization) cluster_1 Detector Response Matrix Matrix Interferences (Phospholipids) Analyte Clodinafop (Native) Matrix->Analyte Suppresses Signal IS Clodinafop-13C6 (Internal Std) Matrix->IS Suppresses Signal (Identically) SignalA Analyte Signal (Reduced by 40%) Analyte->SignalA SignalIS IS Signal (Reduced by 40%) IS->SignalIS Calculation Ratio Calculation: (Analyte Area / IS Area) Error Cancels Out SignalA->Calculation SignalIS->Calculation Result Accurate Quantification Calculation->Result

Figure 2: Mechanism of Matrix Effect Correction using Isotope Dilution.

Conclusion and Recommendations

  • Mandatory for Cereals: External calibration is insufficient for complex matrices like wheat due to >30% signal suppression.

  • 13C6 Superiority: Clodinafop propargyl-13C6 provides tighter precision (RSD <3%) compared to structural analogs because it eliminates chromatographic isotope effects.

  • Cost-Benefit: While labeled standards have a higher upfront cost, they eliminate the need for "Matrix-Matched Calibration Curves," saving significant labor and instrument time per batch.

Recommendation: Adopt Clodinafop propargyl-13C6 for all GLP-compliant quantitative workflows to ensure data integrity and regulatory acceptance.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[4] EURL-Pesticides.[1][4] [Link]

  • Stachniuk, A., & Fornal, E. (2016). Liquid Chromatography-Mass Spectrometry in the Analysis of Pesticide Residues in Food.[3] Food Analytical Methods.[2][4][5] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effects in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.[1][4][5][6][7][8][9] [Link]

  • Wieling, J. (2002). LC-MS-MS Experiences with Internal Standards.[2][3][7][8] Chromatographia.[1][6][7][8][9] [Link]

Sources

Impact of Clodinafop Propargyl-13C6 Purity on Quantification Error: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trace quantification of the herbicide Clodinafop-propargyl (CP) via LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects and recovery losses. However, the assumption that an SIL-IS is "inert" is a common source of analytical failure.

This guide objectively compares the performance of High-Isotopic Purity Clodinafop-propargyl-13C6 (>99 atom % 13C) versus Lower-Purity alternatives (<98 atom %) . Experimental evidence and theoretical modeling demonstrate that insufficient isotopic purity introduces a "Reverse Contribution" bias, specifically compromising data at the Lower Limit of Quantification (LLOQ), potentially leading to false positives or regulatory non-compliance under SANTE/11312/2021 guidelines.

Technical Mechanism: The "Cross-Talk" Phenomenon

To understand the impact of purity, we must analyze the isotopic signaling pathways. In an ideal Isotope Dilution Mass Spectrometry (IDMS) workflow, the Analyte and IS channels are orthogonal. In reality, chemical and isotopic impurities create bidirectional interference (Cross-Talk).

The Two Vectors of Error
  • Forward Contribution (Analyte

    
     IS):  Naturally occurring isotopes of the native analyte (e.g., 
    
    
    
    C,
    
    
    Cl) contribute to the IS mass transition. For Clodinafop-propargyl (
    
    
    ), the presence of Chlorine makes the isotope pattern complex, but the +6 Da shift of the
    
    
    C_6 label usually mitigates this overlap.
  • Reverse Contribution (IS

    
     Analyte):  This is the critical failure mode. If the IS contains unlabelled (native) Clodinafop (D0) due to incomplete synthesis, adding the IS actually doses the sample with the target analyte.
    
Mechanism Diagram

The following diagram visualizes the interference pathways that degrade quantification accuracy.

CrossTalkMechanism cluster_IS Internal Standard Reagent Native Native Clodinafop (Analyte) Detector_Analyte MS Channel 1 (Quantifier) Native->Detector_Analyte Primary Signal Detector_IS MS Channel 2 (IS Monitor) Native->Detector_IS Forward Contribution (Isotope Overlap) IS_Pure Clodinafop-13C6 (Ideal IS) IS_Pure->Detector_IS Primary Signal IS_Impure Unlabelled Impurity (D0 in IS) IS_Impure->Detector_Analyte Reverse Contribution (BIAS SOURCE)

Figure 1: Bidirectional isotopic interference pathways. The red dashed line represents the "Reverse Contribution" caused by IS impurity, which directly biases the analyte quantification.

Comparative Analysis: High vs. Low Purity IS

The following data compares the quantification error introduced by IS purity levels at different analyte concentrations.

Experimental Basis:

  • Analyte: Clodinafop-propargyl

  • IS Concentration: Spiked at 100 ng/mL (constant)

  • Error Calculation:

    
    
    
Table 1: Impact of IS Isotopic Purity on Quantification Accuracy
ParameterScenario A: High Purity IS Scenario B: Lower Purity IS
Isotopic Purity > 99.5 Atom %

C
~ 98.0 Atom %

C
Unlabelled (D0) Impurity < 0.1%~ 2.0%
IS Spike Conc. 100 ng/mL100 ng/mL
Contribution to Analyte < 0.1 ng/mL~ 2.0 ng/mL
Error at High Conc (1000 ng/mL) < 0.01% (Negligible)0.2% (Negligible)
Error at Medium Conc (100 ng/mL) 0.1%2.0%
Error at LLOQ (1 ng/mL) 10% (Acceptable)200% (Catastrophic Failure)
Regulatory Status (SANTE) Compliant Non-Compliant

Analysis: In Scenario B, the IS contributes 2.0 ng/mL of "fake" analyte signal. If the analyst is trying to measure a sample containing 1.0 ng/mL (LLOQ), the instrument reads 3.0 ng/mL (1.0 native + 2.0 from IS). This results in a 200% positive bias , rendering the method invalid for trace residue analysis.

Self-Validating Experimental Protocol

To ensure data integrity, you must validate the "Zero Contribution" of your IS batch before running samples. Do not rely solely on the Certificate of Analysis (CoA).

Protocol: The "Null-Injection" Purity Check

Objective: Quantify the unlabelled impurity (D0) in the Clodinafop-propargyl-13C6 stock.

Reagents:

  • Blank Matrix: Extract of the target matrix (e.g., wheat, soil) containing zero native Clodinafop.

  • IS Working Solution: Clodinafop-propargyl-13C6 at the intended method concentration (e.g., 100 ng/mL).

Step-by-Step Workflow:

  • Preparation:

    • Vial A: Pure Solvent (Mobile Phase Blank).

    • Vial B: Matrix Blank (No IS, No Analyte).

    • Vial C: IS-Only Blank (Matrix Blank + IS spiked at method concentration).

  • LC-MS/MS Acquisition:

    • Inject Vial A to equilibrate the column.

    • Inject Vial B to confirm matrix is free of interferences.

    • Inject Vial C (The Critical Step). Monitor both the IS transition (e.g., m/z 356

      
       266) and the Analyte transition (e.g., m/z 350 
      
      
      
      260).
  • Calculation:

    • Calculate the area of the Analyte peak in Vial C (

      
      ).
      
    • Compare this to the area of the LLOQ standard from your calibration curve (

      
      ).
      
  • Acceptance Criteria:

    • If the signal exceeds this threshold, the IS purity is insufficient for the target LLOQ.

Workflow Diagram: IS Qualification

ValidationWorkflow Start Start IS Validation Prep Prepare IS-Only Blank (Matrix + IS) Start->Prep Inject Inject into LC-MS/MS Monitor Analyte Transition Prep->Inject Measure Measure Peak Area in Analyte Channel Inject->Measure Decision Is Area > 20% of LLOQ? Measure->Decision Pass PASS: IS Suitable for Use Decision->Pass No Fail FAIL: Dilute IS or Purchase Higher Purity Decision->Fail Yes

Figure 2: Decision tree for qualifying Internal Standard purity prior to method validation.

Strategic Recommendations

When to Upgrade Purity
  • Trace Analysis: If your required LLOQ is < 10 ng/g (ppb), you must use >99 atom % purity. The background noise from a 98% pure IS will mask the analyte signal.

  • High Concentration Assays: For formulation analysis or high-level dosing studies (ppm range), a 98% purity IS may be acceptable as the bias becomes statistically insignificant (see Table 1).

Mitigation Strategies for Lower Purity IS

If high-purity IS is unavailable or cost-prohibitive:

  • Reduce IS Concentration: Lowering the IS spike concentration reduces the absolute amount of impurity introduced. Risk: You may lose IS signal stability if you go too low.

  • Calibration Correction: Use a "Standard Addition" approach or mathematically subtract the IS blank contribution, though this is discouraged in regulated environments (GLP/GMP) due to increased variability.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2] Retrieved from [Link]

  • Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in quantitative LC-MS/MS: Advantages and pitfalls. Biomedical Chromatography.[2][3][4] Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Wang, S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry.[2][3][5][6][7][8][9] Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Safe Handling Guide: Clodinafop Propargyl-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not treat this compound simply as a "chemical hazard." Clodinafop Propargyl-13C6 represents a dual-risk scenario:

  • Biological Risk: It is a potent aryloxyphenoxypropionate herbicide and a confirmed skin sensitizer (H317).

  • Analytical Risk: As a stable isotope-labeled internal standard (SIL), it is a high-value, high-purity material. A single handling error that results in contamination or static loss compromises your mass spectrometry data downstream.

This guide synthesizes toxicological defense with analytical integrity . The protocols below are designed to protect the operator from sensitization while simultaneously protecting the standard from cross-contamination.

Risk Assessment & Mechanism of Action

Before donning PPE, understand the enemy. Clodinafop-propargyl acts by inhibiting acetyl-CoA carboxylase (ACCase), disrupting lipid synthesis.[1]

Hazard ClassCodeCritical Implication for Handling
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3] Risk:[2] Hand-to-mouth transfer via contaminated gloves.
Skin Sensitization H317 May cause allergic skin reaction.[2][3] Mechanism: T-cell mediated hypersensitivity. Once sensitized, even trace exposure triggers dermatitis.
STOT - Repeated H373 Organ damage (liver/blood) from prolonged exposure.[3] Defense: Zero-tolerance for dust inhalation.
Aquatic Toxicity H410 Very toxic to aquatic life.[2][3] Disposal: No drain disposal permitted.[4]

The "13C6" Factor: The Carbon-13 labeling does not alter the toxicity profile compared to the unlabeled parent compound. However, it necessitates static control . Isotope-labeled standards are often supplied in milligram quantities. Static charge can cause the dry powder to "jump" from the spatula, creating an invisible inhalation hazard and a significant financial loss.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The lipophilic nature of propargyl esters requires specific barrier materials to prevent permeation.

Zone 1: Primary Barrier (The Operator)
Body PartPPE SpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner Layer: 4-mil Nitrile (Examination grade)2. Outer Layer: 5-mil+ Nitrile (Long cuff)Permeation Defense: Clodinafop-propargyl is lipophilic. Latex offers poor resistance to organic esters. Nitrile provides superior breakthrough time (>480 min).Contamination Control: Remove the outer pair immediately after weighing to leave the balance area clean.
Respiratory N95 (Minimum) / P100 (Recommended) If handling outside a fume hoodParticulate Isolation: The primary risk is airborne dust during the transfer of the solid standard. Once solvated, the solvent's vapor pressure dictates the respiratory protection.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mucosal Defense: Safety glasses with side shields are inadequate for powders that can drift. Goggles seal the ocular cavity from settling dust.
Body Defense Lab Coat (High-Density) + Tyvek® Sleeve CoversSensitization Block: Exposed wrists are the most common site of dermatitis. Sleeve covers bridge the gap between the glove cuff and the lab coat.

Operational Protocol: The "Safe Handling Loop"

This workflow is a self-validating system. If you cannot complete a step (e.g., static is uncontrollable), you must halt and remediate before proceeding.

Phase A: Preparation & Static Control
  • Environment: All handling of the neat (solid) standard must occur inside a certified Chemical Fume Hood .

  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance.

    • Why: Dry isotope powders are prone to electrostatic levitation.

  • Surface Decon: Wipe the balance and work surface with 10% surfactant solution followed by methanol.

Phase B: Weighing & Solvation (The Critical Minute)
  • Don PPE: Apply the double-gloving method described above.

  • Open Vial: Tap the vial gently to settle contents. Open slowly away from the face.

  • Transfer: Use a disposable anti-static spatula.

    • Technique: Do not scrape the sides. Transfer directly to the tared volumetric flask.

  • Immediate Solvation: Do not leave the solid exposed. Immediately add the primary solvent (typically Acetonitrile or Methanol for LC-MS).

    • Result: Once solvated, the inhalation risk of the powder is eliminated, shifting the risk profile to the solvent.

  • Doff Outer Gloves: Remove the top layer of gloves inside the hood and dispose of them as hazardous waste. This ensures the pen/keyboard you touch next is not contaminated.

Phase C: Decontamination & Verification
  • UV Check (Optional): Many aromatic herbicides fluoresce. Use a handheld UV lamp to check the balance area for invisible dust residue.

  • Wet Wipe: Clean the area with a solvent-dampened wipe (compatible with the herbicide, e.g., isopropanol).

Workflow Visualization

The following diagram illustrates the critical decision points in the handling process.

SafeHandling Start Start: Clodinafop Propargyl-13C6 Handling RiskAssess 1. Risk Assessment (H317 Sensitization Check) Start->RiskAssess PPE 2. PPE Donning (Double Nitrile + Sleeve Covers) RiskAssess->PPE Hazards Identified HoodCheck 3. Engineering Control (Fume Hood + Ionizer) PPE->HoodCheck Weighing 4. Weighing & Solvation (Minimize Dust Generation) HoodCheck->Weighing Airflow Verified Decon 5. Decontamination (Solvent Wipe + Outer Glove Removal) Weighing->Decon Standard Solvated Disposal 6. Disposal (High-Temp Incineration) Decon->Disposal Waste Segregated

Caption: The Safe Handling Loop ensures that the operator is protected before the vial is opened and that the environment is restored after the standard is solvated.

Disposal & Emergency Response

Disposal of Isotopes

Do not mix with general organic waste if your facility separates halogenated compounds.

  • Solid Waste: Vials, contaminated gloves, and wipes must be tagged as "Halogenated Organic Pesticide - Toxic."

  • Method: High-temperature incineration is the only validated method to destroy the pyridine-based structure of Clodinafop.

Accidental Spillage
  • Solid Spill (<10 mg):

    • Do not sweep (creates dust).[5]

    • Cover with a solvent-dampened pad (Methanol).

    • Wipe up and dispose of as hazardous waste.

  • Skin Exposure:

    • Immediately wash with soap and copious water for 15 minutes.

    • Do not use solvent on skin (this drives the lipophilic herbicide deeper into the dermis).

    • Report incident. Monitor for sensitization (redness/itching) for 72 hours.

References

  • European Chemicals Agency (ECHA). (2023). Clodinafop-propargyl: Summary of Classification and Labelling. Retrieved from [Link]

  • PubChem. (2023). Clodinafop-propargyl (Compound CID 92431) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][6]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.